molecular formula C5H5BrN4O B2665115 5-Bromopyrimidine-2-carbohydrazide CAS No. 87362-30-9

5-Bromopyrimidine-2-carbohydrazide

Cat. No.: B2665115
CAS No.: 87362-30-9
M. Wt: 217.026
InChI Key: DJXSDXNXYBHKPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromopyrimidine-2-carbohydrazide (CAS 87362-30-9) is a brominated pyrimidine derivative with the molecular formula C 5 H 5 BrN 4 O and a molecular weight of 217.02 g/mol . This compound serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research. Its structure, featuring both a bromine atom and a reactive carbohydrazide functional group, allows it to be a key precursor for the development of novel heterocyclic compounds with potential biological activity. Researchers utilize 5-Bromopyrimidine-2-carbohydrazide as a core scaffold in the design and synthesis of potential therapeutic agents. Scientific literature highlights the broader class of bromo-pyrimidine analogues being investigated for in vitro cytotoxic activity against various human cancer cell lines, positioning them as promising subjects in anticancer research . The carbohydrazide moiety is a key pharmacophore that enables the formation of hydrogen bonds with amino acid residues, which is a critical interaction for the binding affinity of potential drug candidates . As such, this compound is instrumental in constructing more complex molecules for biochemical screening and pharmaceutical development. This product is intended For Research Use Only and is not for diagnostic, therapeutic, or human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromopyrimidine-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN4O/c6-3-1-8-4(9-2-3)5(11)10-7/h1-2H,7H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJXSDXNXYBHKPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)C(=O)NN)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Bromopyrimidine-2-carbohydrazide medicinal chemistry applications

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Medicinal Chemistry Applications of 5-Bromopyrimidine-2-carbohydrazide

Abstract

5-Bromopyrimidine-2-carbohydrazide is a heterocyclic compound distinguished by its versatile chemical scaffold, which serves as a foundational building block in modern drug discovery. The pyrimidine core is a privileged structure in medicinal chemistry, widely recognized for its presence in numerous therapeutic agents.[1] The incorporation of a bromine atom at the 5-position and a carbohydrazide group at the 2-position provides two distinct points for chemical modification, enabling the generation of diverse molecular libraries with a wide range of biological activities. This guide provides a comprehensive overview of the synthesis, key medicinal applications, and experimental protocols related to 5-Bromopyrimidine-2-carbohydrazide, with a focus on its potential in developing novel anticancer and antibacterial agents. We will delve into the rationale behind its use as a scaffold for targeting critical enzymes such as Poly (ADP-ribose) polymerase (PARP), Indoleamine 2,3-dioxygenase 1 (IDO1), and various protein kinases, supported by mechanistic insights and validated experimental workflows.

The 5-Bromopyrimidine-2-carbohydrazide Scaffold: Synthesis and Properties

The strategic importance of the 5-Bromopyrimidine-2-carbohydrazide scaffold lies in its synthetic tractability and the inherent biological relevance of its constituent moieties. The pyrimidine ring is an essential pharmacophore, while the carbohydrazide group serves as a versatile linker and a key element for forming hydrazone derivatives, a class of compounds known for their broad biological significance.[2][3]

Chemical Properties:

  • Molecular Formula: C₅H₅BrN₄O[4]

  • Molecular Weight: 217.02 g/mol [4]

  • Structure: A pyrimidine ring substituted with a bromine atom at the C5 position and a carbohydrazide group (-CONHNH₂) at the C2 position.

Proposed Synthesis Pathway

While direct synthesis routes for 5-Bromopyrimidine-2-carbohydrazide are not extensively detailed in publicly available literature, a logical and efficient pathway can be proposed based on established organic chemistry principles for related heterocyclic compounds.[2][5] The key final step involves the hydrazinolysis of a corresponding ester precursor.

Synthesis_Pathway A 5-Bromopyrimidine B 5-Bromopyrimidine-2-carboxylic acid A->B Oxidation C Ethyl 5-bromopyrimidine-2-carboxylate B->C Esterification (Ethanol, H+) D 5-Bromopyrimidine-2-carbohydrazide C->D Hydrazinolysis (Hydrazine Hydrate)

Caption: Proposed synthetic route for 5-Bromopyrimidine-2-carbohydrazide.

This multi-step synthesis begins with a commercially available starting material and employs standard, high-yielding reactions common in heterocyclic chemistry. The final hydrazinolysis step is typically efficient and provides the target carbohydrazide in good purity.[2][5]

Applications in Oncology

The pyrimidine scaffold is a cornerstone in the development of anticancer agents, particularly as kinase inhibitors and modulators of the DNA Damage Response (DDR).[1][6][7] 5-Bromopyrimidine-2-carbohydrazide represents a valuable starting point for designing novel therapeutics in this domain.

PARP Inhibitors and the Principle of Synthetic Lethality

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes critical for repairing single-strand DNA breaks (SSBs).[8] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is deficient.[9] Inhibiting PARP in these HR-deficient cells prevents the repair of SSBs, which then collapse replication forks during cell division, leading to DSBs.[10] Since the primary DSB repair mechanism is already compromised, the accumulation of unrepaired DNA damage triggers cell death. This concept, where the loss of either PARP function or HR function is viable but the simultaneous loss of both is lethal, is known as synthetic lethality .[9][10]

PARP inhibitors have been successfully approved for treating breast, ovarian, pancreatic, and prostate cancers with BRCA1/2 mutations.[10][11] The pyrimidine core can be elaborated to create potent PARP inhibitors that mimic the nicotinamide moiety of the NAD+ cofactor, competing for the enzyme's active site.

Synthetic_Lethality cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-Mutant Cell (HR Deficient) SSB1 Single-Strand Break Repair1 SSB Repair (via PARP) SSB1->Repair1 PARP active DSB1 Double-Strand Break SSB1->DSB1 Replication fork collapse PARPi1 PARP Inhibitor PARPi1->Repair1 Blocks Viability1 Cell Viability Repair1->Viability1 HR1 Homologous Recombination Repair DSB1->HR1 HR1->Viability1 SSB2 Single-Strand Break Repair2 SSB Repair (via PARP) DSB2 Double-Strand Break SSB2->DSB2 Replication fork collapse PARPi2 PARP Inhibitor PARPi2->Repair2 Blocks HR2 Homologous Recombination Repair DSB2->HR2 Defective Death Cell Death (Apoptosis) HR2->Death

Caption: The mechanism of synthetic lethality using PARP inhibitors in BRCA-mutant cancer cells.

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors for Cancer Immunotherapy

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that has emerged as a critical immune checkpoint target in oncology.[12][13] Many tumors overexpress IDO1 to create an immunosuppressive microenvironment.[] IDO1 catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan into kynurenine.[12] This process has two major immunosuppressive effects:

  • Tryptophan Depletion: The local depletion of tryptophan stalls the proliferation of effector T cells, which are crucial for attacking cancer cells.

  • Kynurenine Accumulation: The buildup of kynurenine and its metabolites actively promotes the generation and function of regulatory T cells (Tregs), which suppress the anti-tumor immune response.[12][13]

By inhibiting IDO1, the immunosuppressive shield around the tumor can be dismantled, restoring the ability of the immune system to recognize and eliminate cancer cells.[12][13] This makes IDO1 inhibitors a promising therapeutic strategy, especially in combination with other immunotherapies like PD-1 blockers.[13] The 5-Bromopyrimidine-2-carbohydrazide scaffold offers hydrogen bond donors and acceptors, as well as a heterocyclic core, which are features that can be exploited to design novel, potent IDO1 inhibitors.[15]

IDO1_Pathway Tumor Tumor Cell Kynurenine Kynurenine Tumor->Kynurenine IDO1 Enzyme Tryptophan L-Tryptophan Treg Regulatory T-Cell (Treg) Kynurenine->Treg Promotes T_Cell Effector T-Cell Proliferation T-Cell Proliferation & Activation T_Cell->Proliferation Treg->T_Cell Inhibits Suppression Immune Suppression Treg->Suppression IDO1_Inhibitor IDO1 Inhibitor IDO1_Inhibitor->Tumor Blocks IDO1

Caption: IDO1-mediated immune suppression and the therapeutic intervention point.

As a Scaffold for Kinase Inhibitors

Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[16] Kinase inhibitors, particularly those that target the ATP-binding site, have become a major class of targeted cancer therapies.[17] The pyrimidine ring is a well-established "hinge-binding" motif found in many FDA-approved kinase inhibitors.[6][17] It can form critical hydrogen bonds with the backbone of the kinase hinge region, anchoring the inhibitor in the active site. The 5-bromo and 2-carbohydrazide positions on the scaffold can be functionalized to extend into other pockets of the ATP-binding site, thereby conferring potency and selectivity against specific kinases.[18][19]

Applications as Antibacterial Agents

The rise of multi-drug resistant (MDR) bacteria presents a global health crisis, necessitating the discovery of new antimicrobial agents.[2] The N-acylhydrazone motif, which can be readily synthesized from carbohydrazides like 5-Bromopyrimidine-2-carbohydrazide, is a privileged structure in the development of potent antibacterial compounds.[3][20]

Synthesis and Activity of Hydrazone Derivatives

Condensation of a carbohydrazide with various aromatic or heteroaromatic aldehydes is a straightforward and high-yielding reaction that produces a library of hydrazone derivatives.[2][5] Studies on related imidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives have shown that these compounds exhibit significant activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[2][5]

The antimicrobial potency of these hydrazones is highly dependent on the nature of the substituent on the aldehyde-derived aryl ring. This allows for fine-tuning of the biological activity through systematic structure-activity relationship (SAR) studies. For instance, compounds with trifluoromethyl substituents have demonstrated excellent antibacterial activity.[2]

Quantitative Antibacterial Activity Data

The following table summarizes the in vitro antibacterial activity of representative hydrazone derivatives based on a related heterocyclic core, demonstrating the potential of this chemical class. Activity is measured by the diameter of the zone of inhibition.

Compound IDAryl Aldehyde SubstituentE. coli (mm)S. aureus (mm)P. aeruginosa (mm)Reference
8d 4-(Trifluoromethyl)333225[2][5]
8e 4-Chloro323022[2][5]
8f 4-Bromo303124[2][5]
Standard Norfloxacin (10 µg)353428[2]

Data adapted from studies on 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives to illustrate the potential of the hydrazone scaffold.[2][5]

Experimental Protocols and Methodologies

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. The following sections describe self-validating workflows for the synthesis and biological evaluation of derivatives of 5-Bromopyrimidine-2-carbohydrazide.

General Protocol: Synthesis of N'-Benzylidene-5-bromopyrimidine-2-carbohydrazide Derivatives

This protocol describes the condensation reaction to form hydrazone derivatives, a key step in creating a library for biological screening.[2][21]

Materials:

  • 5-Bromopyrimidine-2-carbohydrazide (1.0 eq)

  • Substituted aromatic aldehyde (1.1 eq)

  • Absolute Ethanol (solvent)

  • Glacial Acetic Acid (catalyst, 2-3 drops)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • Dissolve 5-Bromopyrimidine-2-carbohydrazide (1.0 eq) in a minimal amount of hot absolute ethanol in a round-bottom flask.

  • To this solution, add the substituted aromatic aldehyde (1.1 eq).

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Attach a condenser and reflux the reaction mixture with stirring for 4-8 hours.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The solid product will often precipitate out of the solution.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product in a vacuum oven.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Protocol: In Vitro Antibacterial Screening (Agar Well Diffusion Method)

This method is a standard and reliable technique for assessing the antimicrobial activity of novel compounds.[2][22]

Materials:

  • Synthesized hydrazone compounds (test compounds)

  • Dimethyl sulfoxide (DMSO, for stock solutions)

  • Standard antibiotic (e.g., Norfloxacin, positive control)

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Nutrient Agar plates

  • Sterile cork borer (6 mm diameter)

  • Incubator (37°C)

Procedure:

  • Prepare stock solutions of the test compounds and the standard antibiotic at a concentration of 250 µg/mL in DMSO.[2]

  • Prepare the bacterial inoculum by growing the strains in nutrient broth to a turbidity equivalent to the 0.5 McFarland standard.

  • Evenly spread 100 µL of the bacterial inoculum onto the surface of the Nutrient Agar plates using a sterile swab.

  • Allow the plates to dry for 5-10 minutes.

  • Using a sterile 6 mm cork borer, punch wells into the agar.

  • Carefully add 100 µL of each test compound solution, the standard antibiotic solution, and pure DMSO (negative control) into separate wells.

  • Allow the plates to stand for 1 hour at room temperature to permit diffusion of the compounds into the agar.

  • Incubate the plates at 37°C for 24 hours.

  • After incubation, measure the diameter (in mm) of the zone of complete inhibition around each well. A larger zone indicates greater antibacterial activity.

Screening_Workflow A Synthesize Hydrazone Library (Protocol 4.1) B Prepare Stock Solutions (250 µg/mL in DMSO) A->B D Create Wells & Add Test Compounds B->D C Inoculate Agar Plates with Bacteria C->D E Incubate Plates (37°C, 24h) D->E F Measure Zone of Inhibition (mm) E->F G Identify Lead Compounds F->G Analyze Data

Caption: Experimental workflow for synthesis and antibacterial screening.

Conclusion and Future Directions

5-Bromopyrimidine-2-carbohydrazide is a highly valuable and versatile scaffold in medicinal chemistry. Its synthetic accessibility and the proven biological relevance of its derivatives make it an attractive starting point for the development of novel therapeutics. The demonstrated potential of related hydrazones as potent antibacterial agents warrants further investigation and optimization of this scaffold to combat multidrug-resistant pathogens. Furthermore, its utility as a core structure for designing targeted anticancer agents, including PARP, IDO1, and kinase inhibitors, positions it as a compound of significant interest for future drug discovery programs. The systematic exploration of structure-activity relationships, guided by the robust experimental protocols outlined in this guide, will be crucial for unlocking the full therapeutic potential of this promising heterocyclic building block.

References

  • 5-Bromopyrimidine synthesis - ChemicalBook. ChemicalBook.
  • 87362-30-9 | 5-Bromopyrimidine-2-carbohydrazide - ChemScene. ChemScene.
  • CN107163023A - A kind of preparation method of 5 Bromopyrimidine compound - Google Patents. Google Patents.
  • The Versatility of 5-Bromo-2-chloropyrimidine: A Key Intermediate in Modern Drug Discovery - Benchchem. Benchchem.
  • What are IDO1 inhibitors and how do they work? (2024).
  • Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives - PMC. (2015). Springerplus, 4, 536.
  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC. (2020). Frontiers in Cell and Developmental Biology, 8, 564601.
  • Recently Disclosed IDO1 Inhibitors - BOC Sciences. (2022). BOC Sciences.
  • The Pivotal Role of 5-Bromo-2-nitropyridine in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols - Benchchem. Benchchem.
  • 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide - MDPI. (2024). Molbank, 2025(1), M1886.
  • Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation. (2025). Pharmaceuticals, 18(4), 481.
  • PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them - MDPI. (2022). International Journal of Molecular Sciences, 23(15), 8439.
  • Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives. - SciSpace. (2015). SpringerPlus, 4, 536.
  • Researchers pinpoint how PARP inhibitors combat BRCA1 and BRCA2 tumor cells. (2021). Massachusetts General Hospital.
  • Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains - MDPI. (2022). Molecules, 28(1), 173.
  • Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. (2019). European Journal of Medicinal Chemistry, 182, 111633.
  • Synthesis, Characterization and Antimicrobial Activity of N'-Benzylidene-5-Bromothiophene-2-Carbohydrazide Derivatives - ResearchGate. (2025). World Journal of Pharmacy and Pharmaceutical Sciences, 4(8), 1326-1333.
  • Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling - PMC. (2025). Pharmaceuticals (Basel), 18(4), 481.
  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF 5-METHYLPYRAZINE-2- CARBOHYDRAZIDE DERIVATIVES - IT Medical Team. (2009). International Journal of ChemTech Research, 1(4), 1235-1240.
  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024). Pharmaceuticals, 17(5), 629.
  • Synthesis and Anticancer Activity of Novel Carbohydrazide and Carboxamide Derivatives of Pyridine Fused Heterocyclic Derivatives | Asian Journal of Chemistry. (2022). Asian Journal of Chemistry, 34(10), 2683-2687.
  • CldU sensitizes BRCA2 reverse-mutated cells to PARP inhibitors - PMC. (2025). Frontiers in Oncology, 15, 1530514.
  • Role of PARP Inhibitors in BRCA-Related Malignancies - U.S. Pharmacist. (2018). U.S. Pharmacist.
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC. (2024). Future Medicinal Chemistry, 16(1), 59-79.
  • Pyrazole and Pyrimidine Scaffolds as Promising Anticancer Agents | Bentham Science. (2025). Current Organic Chemistry, 30(6).
  • Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - Frontiers. (2020). Frontiers in Chemistry, 8, 38.
  • Recent Advances in Pyrimidine-Based Drugs - MDPI. (2024). Pharmaceuticals, 17(1), 93.
  • IDO1 inhibitor enhances the effectiveness of PD-1 blockade in microsatellite stable colorectal cancer by promoting macrophage pro-inflammatory phenotype polarization - PMC. (2025). Journal of Translational Medicine, 23(1), 12.
  • Anticancer agents incorporating the N‐acylhydrazone scaffold: Progress from 2017 to present | Request PDF - ResearchGate. (2022). Archiv der Pharmazie, e2200548.

Sources

5-Bromopyrimidine-2-carbohydrazide molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 5-Bromopyrimidine-2-carbohydrazide Structural Identity, Synthetic Protocols, and Pharmacophore Utility [1]

Abstract

This technical guide provides a comprehensive analysis of 5-Bromopyrimidine-2-carbohydrazide , a critical bifunctional intermediate in medicinal chemistry. Characterized by a pyrimidine core substituted with a bromine atom at the C5 position and a carbohydrazide moiety at C2, this molecule serves as a versatile scaffold for fragment-based drug discovery (FBDD).[1] This document details its physiochemical profile, validated synthetic workflows, and its strategic application in generating nitrogen-rich heterocycles (1,3,4-oxadiazoles, 1,2,4-triazoles) and Schiff base ligands.[1]

Chemical Identity & Physiochemical Profile

The precise molecular weight and formula are critical for stoichiometry in synthetic planning and mass spectrometry validation.

Property Data Notes
IUPAC Name 5-Bromopyrimidine-2-carbohydrazide
Common Synonyms 5-Bromo-2-pyrimidinecarbohydrazide; 5-Bromo-2-pyrimidinecarboxylic acid hydrazide
CAS Number 87362-30-9 Primary identifier for the base compound.[1][2][3]
Molecular Formula

Molecular Weight 217.02 g/mol Monoisotopic mass: 215.96 (based on

).[1]
Physical State Solid (Crystalline powder)Typically off-white to pale yellow.[1]
Solubility DMSO, DMF, Hot EthanolPoor solubility in water and non-polar solvents (Hexane).[1]
Melting Point >200 °C (Decomposition)Hydrazides often exhibit high MP due to intermolecular H-bonding.[1]

Structural Analysis for Drug Design:

  • C5-Bromine: A "soft" electrophile handle suitable for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing late-stage functionalization.[1]

  • C2-Carbohydrazide: A "hard" nucleophile precursor.[1] It acts as a warhead for cyclization reactions to form bioactive heterocycles or condensation with aldehydes to form hydrazones.

Synthetic Pathways & Mechanistic Insight

The synthesis of 5-Bromopyrimidine-2-carbohydrazide is typically achieved via nucleophilic acyl substitution of an ester precursor.[1]

Validated Synthetic Protocol

Precursor: Ethyl 5-bromopyrimidine-2-carboxylate (CAS: 1197193-30-8).[1]

Reagents:

  • Hydrazine Hydrate (

    
    , 80% or 98%)[1]
    
  • Solvent: Absolute Ethanol (EtOH)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 mmol of Ethyl 5-bromopyrimidine-2-carboxylate in 20 mL of absolute ethanol. Slight heating (

    
    ) may be required for complete dissolution.[1]
    
  • Nucleophilic Attack: Add Hydrazine Hydrate (30.0 mmol, 3 equiv) dropwise to the stirring solution. Expert Note: Excess hydrazine is required to drive the equilibrium forward and prevent the formation of the dimer (bis-hydrazide).[1]

  • Reflux: Heat the reaction mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (System: 5% MeOH in DCM). The starting ester spot (
    
    
    
    ) should disappear, replaced by a lower
    
    
    spot (Hydrazide).[1]
  • Precipitation: Cool the mixture to room temperature, then chill in an ice bath (

    
    ) for 30 minutes. The product will precipitate as a solid.
    
  • Purification: Filter the solid under vacuum. Wash the filter cake with cold ethanol (

    
    ) followed by diethyl ether (
    
    
    
    ) to remove unreacted hydrazine and trace water.[1]
  • Drying: Dry under high vacuum at

    
     for 4 hours.
    
Reaction Workflow Diagram

SynthesisWorkflow Start Ethyl 5-bromopyrimidine- 2-carboxylate Process1 Reflux in EtOH (4-6 Hours) Start->Process1 + Reagent Reagent Hydrazine Hydrate (3.0 equiv) Reagent->Process1 Process2 Cool to 0°C (Precipitation) Process1->Process2 Product 5-Bromopyrimidine- 2-carbohydrazide (Solid) Process2->Product Filtration

Figure 1: Linear synthesis workflow for the conversion of the ethyl ester precursor to the target carbohydrazide.

Structural Utility in Drug Discovery

This molecule is not usually the final drug but a divergent intermediate . Its utility lies in its ability to access multiple chemical spaces relevant to kinase inhibition and antimicrobial research.

Divergent Synthesis Applications
  • Schiff Base Formation (Hydrazones): Condensation with aromatic aldehydes yields hydrazones.[1] These motifs are frequently screened for anti-tubercular and anti-viral activity due to their ability to chelate metal ions in metalloenzymes.

  • Cyclization to 1,3,4-Oxadiazoles: Treatment with

    
     or carboxylic acids converts the hydrazide into a 1,3,4-oxadiazole ring, a bioisostere of esters/amides with improved metabolic stability.[1]
    
  • Cyclization to 1,2,4-Triazoles: Reaction with carbon disulfide (

    
    ) followed by hydrazine yields mercapto-triazoles, a scaffold common in antifungal agents (e.g., Fluconazole analogs).[1]
    
Pharmacophore Mapping Diagram

Applications Core 5-Bromopyrimidine- 2-carbohydrazide Path1 Pathway A: Condensation w/ Aldehydes Core->Path1 Path2 Pathway B: Cyclodehydration (POCl3) Core->Path2 Path3 Pathway C: Suzuki Coupling (Pd) Core->Path3 Uses C5-Br Handle Prod1 Schiff Bases (Hydrazones) [Antiviral/Antibacterial] Path1->Prod1 Prod2 1,3,4-Oxadiazoles [Metabolically Stable Linkers] Path2->Prod2 Prod3 Biaryl Pyrimidines [Kinase Inhibitors] Path3->Prod3

Figure 2: Divergent synthetic utility of the scaffold. Pathway C utilizes the bromine handle, while A and B utilize the hydrazide.

Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated using the following expected spectral data.

Proton NMR ( NMR)
  • Solvent: DMSO-

    
    
    
  • Aromatic Region: The pyrimidine ring protons at positions 4 and 6 are chemically equivalent due to the symmetry of the molecule.[1]

    • 
       (
      
      
      
      ).[1]
  • Hydrazide Region:

    • 
       (
      
      
      
      , exchangeable with
      
      
      ).
    • 
       (
      
      
      
      , exchangeable with
      
      
      ).[1]
Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization, Positive Mode).[1]

  • Isotopic Pattern: Due to the presence of Bromine (

    
    ), the mass spectrum will show two peaks of nearly equal intensity separated by 2 mass units.[1]
    
    • 
      : 217.0 and 219.0.[1]
      

References

  • Maringanti, T. C., et al. (2015).[1] "Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives." Chemistry Central Journal. Retrieved from [Link]

  • Organic Syntheses. (2010). Palladium-Catalyzed Carbonylation of Aryl Bromides: Preparation of Esters. (General protocol reference for ester precursor synthesis). Retrieved from [Link]

Sources

Strategic Sourcing & Synthetic Utilization of 5-Bromopyrimidine-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Pharmaceutical Development

Executive Technical Summary

5-Bromopyrimidine-2-carbohydrazide (CAS: 87362-30-9) is a high-value heterocyclic building block employed primarily in the synthesis of kinase inhibitors, antimicrobial agents, and agrochemicals. Its structural utility lies in the 5-bromo position—amenable to Suzuki-Miyaura coupling for biaryl formation—and the 2-carbohydrazide moiety, a versatile precursor for 1,3,4-oxadiazoles, triazoles, and pyrazoles.

This guide provides a validated framework for sourcing, quality control, and synthetic application of this intermediate, moving beyond simple catalog listings to ensure supply chain resilience and data integrity.

Chemical Identity
PropertySpecification
CAS Number 87362-30-9
IUPAC Name 5-Bromopyrimidine-2-carbohydrazide
Molecular Formula C₅H₅BrN₄O
Molecular Weight 217.02 g/mol
Structure Pyrimidine ring substituted at C5 with Br and C2 with -CONHNH₂
Primary Precursor Methyl 5-bromopyrimidine-2-carboxylate (CAS: 89581-38-4)
Solubility Soluble in DMSO, DMF; sparingly soluble in Ethanol; insoluble in Water

Global Supplier Landscape & Sourcing Strategy

The supply chain for 5-Bromopyrimidine-2-carbohydrazide is bifurcated into Catalog Suppliers (milligram to gram scale) and Bulk Manufacturers (kilogram scale). Due to the reactivity of the hydrazide group, shelf-stability can be a concern; fresh synthesis from the ester precursor is often preferred for GMP campaigns.

Tier 1: Validated Commercial Sources

Note: Stock levels fluctuate. Verify Certificate of Analysis (CoA) dates.

Supplier TypeKey VendorsTypical PurityLead TimeStrategic Use Case
Catalog (R&D) ChemScene , Orion Scientific , Ambeed >95%1-2 WeeksHit-to-lead screening; Reference standards.
Bulk/Custom Enamine , WuXi AppTec , Combi-Blocks >98%4-8 WeeksProcess development; Pilot plant batches.
Precursor Source Sigma-Aldrich , Fisher Scientific >97%2-3 DaysBuying the Methyl Ester (CAS 89581-38-4) to synthesize in-house.
Strategic Decision Matrix: Buy vs. Make

For critical path projects, reliance on a single catalog supplier for this hydrazide is a risk.

  • Scenario A (Screening): Purchase 1g–5g from Tier 1 catalog suppliers.

  • Scenario B (Scale-up >100g): Purchase the stable Methyl 5-bromopyrimidine-2-carboxylate and convert in-house using hydrazine hydrate (Protocol provided in Section 6). This reduces cost by ~40% and ensures material freshness.

Quality Assurance Framework: A Self-Validating Protocol

Trusting a vendor CoA without verification is a critical failure point. The following "Self-Validating" protocol ensures the material is chemically authentic and free of common impurities (e.g., hydrolyzed acid, unreacted ester).

A. 1H NMR Identity Validation (DMSO-d₆)
  • Diagnostic Signal 1 (Pyrimidine Ring): A sharp singlet at δ ~9.15 ppm (2H). This confirms the symmetry of the pyrimidine ring.

  • Diagnostic Signal 2 (Hydrazide NH): A broad singlet at δ ~9.90 ppm (1H). Disappearance of this peak indicates hydrolysis to the acid.

  • Diagnostic Signal 3 (Hydrazide NH₂): A broad signal at δ ~4.60 ppm (2H).

  • Impurity Check: Look for methyl singlet at δ ~3.9 ppm (unreacted methyl ester) or broad OH peak >11 ppm (carboxylic acid).

B. Iodometric Titration (Hydrazide Content)
  • Principle: Hydrazides are quantitatively oxidized by iodine.

  • Protocol: Dissolve 50 mg sample in 10% HCl. Titrate with 0.05 M Iodine solution using starch indicator.

  • Acceptance Criteria: >98% theoretical hydrazine content. This is more specific for the active functional group than HPLC.

Synthetic Utility & Pathway Visualization

The value of 5-Bromopyrimidine-2-carbohydrazide lies in its ability to serve as a "divergent node." The diagram below illustrates its transformation into three distinct pharmacophore classes.

G Precursor Methyl 5-bromopyrimidine- 2-carboxylate (CAS 89581-38-4) Core 5-Bromopyrimidine- 2-carbohydrazide (CAS 87362-30-9) Precursor->Core N2H4·H2O EtOH, Reflux Schiff Hydrazones (Schiff Bases) Antimicrobial Activity Core->Schiff + Aryl Aldehydes (Condensation) Oxadiazole 1,3,4-Oxadiazoles Metabolic Stability Core->Oxadiazole + CS2 / KOH or R-COOH/POCl3 Pyrazole Pyrazoles Kinase Inhibition Core->Pyrazole + Acetylacetone (Cyclization)

Figure 1: Divergent synthetic pathways from the 5-Bromopyrimidine-2-carbohydrazide core. The hydrazide serves as a linchpin for generating diverse heterocyclic libraries.

Experimental Methodologies

Protocol A: In-House Synthesis from Methyl Ester

Use this protocol if commercial stock of the hydrazide is unavailable or degraded.

  • Reagents: Methyl 5-bromopyrimidine-2-carboxylate (1.0 eq), Hydrazine hydrate (5.0 eq), Ethanol (10 vol).

  • Procedure:

    • Suspend the methyl ester in Ethanol.

    • Add Hydrazine hydrate dropwise at room temperature.

    • Heat to reflux (78°C) for 3–5 hours. Monitor by TLC (EtOAc/Hexane) or LCMS.

    • Work-up: Cool to 0°C. The product will precipitate as a white/off-white solid.

    • Filter the solid and wash with cold Ethanol (2x) and Diethyl Ether (1x).

    • Dry under vacuum at 45°C.

  • Expected Yield: 85–92%.

  • Safety Note: Hydrazine hydrate is a suspected carcinogen and highly toxic. All operations must be performed in a fume hood.

Protocol B: Synthesis of Schiff Base Derivatives (Library Generation)
  • Reagents: 5-Bromopyrimidine-2-carbohydrazide (1.0 eq), Aromatic Aldehyde (1.1 eq), Ethanol, catalytic Acetic Acid.

  • Procedure:

    • Dissolve hydrazide in Ethanol.

    • Add Aldehyde and 2 drops of glacial Acetic Acid.

    • Reflux for 4–6 hours.

    • Cool to room temperature; filter the precipitate.

    • Recrystallize from Ethanol/DMF if necessary.

  • Utility: These hydrazones often exhibit enhanced lipophilicity and antimicrobial potency compared to the parent hydrazide [1].

Handling & Safety Profile (SDS Summary)

Hazard ClassH-CodePrecaution
Acute Toxicity (Oral) H302Harmful if swallowed.[1] Wash hands thoroughly after handling.
Skin Irritation H315Causes skin irritation.[1] Wear nitrile gloves.
Eye Irritation H319Causes serious eye irritation.[1] Use safety goggles.
STOT-SE H335May cause respiratory irritation.[1] Avoid dust generation.

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hydrazides can oxidize over time to form diimides or hydrolyze if exposed to moisture.

References

  • Synthesis and Antimicrobial Activity of Pyrimidine Hydrazones

    • Title: Synthesis, characterization and antimicrobial activity of N'-benzylidene-5-bromothiophene-2-carbohydrazide derivatives.[2] (Analogous chemistry applied to thiophene/pyrimidine systems).

    • Source: ResearchGate / Saurashtra University.[2]

    • URL:[Link]

  • Supplier & Compound Data (ChemScene)
  • Precursor Synthesis (Methyl Ester)

    • Title: A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters.
    • Source: Organic Chemistry Portal / Synthesis 2002.
    • URL:[Link]

  • Safety Data Sheet (Parent Compound)

    • Title: Safety Data Sheet - 5-Bromopyrimidine.[3]

    • Source: Fisher Scientific.

Sources

Methodological & Application

Application Note & Protocol: Strategic Synthesis of 5-Alkynylpyrimidine-2-carbohydrazides via Sonogashira Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 5-Alkynylpyrimidines

The pyrimidine core is a cornerstone of medicinal chemistry, forming the structural basis for numerous therapeutic agents due to its versatile biological activities.[1] The introduction of diverse functional groups onto this scaffold is a key strategy in drug discovery for modulating pharmacological properties. Among the various C-C bond-forming reactions, the palladium and copper co-catalyzed Sonogashira cross-coupling has emerged as a powerful and indispensable tool for synthesizing sp²-sp carbon-carbon bonds.[2][3] This reaction facilitates the coupling of aryl or vinyl halides with terminal alkynes under mild conditions, demonstrating broad functional group tolerance.[2][4]

This guide focuses on the application of the Sonogashira coupling to a specific, high-value substrate: 5-Bromopyrimidine-2-carbohydrazide. The resulting 5-alkynylpyrimidine-2-carbohydrazide scaffold is of significant interest. The alkynyl group serves as a versatile handle for further chemical modifications, such as click chemistry or cyclization reactions, while the carbohydrazide moiety is a key pharmacophore found in many biologically active compounds, including antitubercular and antimicrobial agents.[5][6][7] This document provides a detailed mechanistic overview, a robust experimental protocol, and a discussion of the potential applications for these novel compounds, aimed at empowering researchers in medicinal chemistry and drug development.

The Sonogashira Coupling Mechanism

The efficacy of the Sonogashira reaction lies in the synergistic interplay between two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][4] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

  • The Palladium Cycle: The primary cycle begins with the active Pd(0) catalyst. It undergoes oxidative addition with the 5-bromopyrimidine substrate to form a Pd(II)-pyrimidine complex. This step activates the C-Br bond for subsequent coupling.

  • The Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt (typically CuI) in the presence of an amine base. The base deprotonates the alkyne, facilitating the formation of a highly reactive copper(I) acetylide intermediate.

  • Transmetalation & Reductive Elimination: The key step is the transmetalation, where the alkynyl group is transferred from the copper acetylide to the Pd(II)-pyrimidine complex. This forms a new Pd(II) complex bearing both the pyrimidine and alkynyl ligands. Finally, this complex undergoes reductive elimination to yield the desired 5-alkynylpyrimidine product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.

Sonogashira_Mechanism Figure 1: The Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Br-Pd(II)L2-Pyrimidine OxAdd->PdII_Aryl PdII_Complex Alkyne-Pd(II)L2-Pyrimidine PdII_Aryl->PdII_Complex Transmetalation CuI Cu(I)X PdII_Aryl->CuI Regenerated Cu(I)X RedElim Reductive Elimination RedElim->Pd0 Regenerated Catalyst Product 5-Alkynylpyrimidine- 2-carbohydrazide RedElim->Product PdII_Complex->RedElim Bromopyrimidine 5-Bromopyrimidine- 2-carbohydrazide Bromopyrimidine->OxAdd Cu_Acetylide Cu(I)-Acetylide CuI->Cu_Acetylide Base, Alkyne-H Cu_Acetylide->PdII_Aryl Transfers Alkyne

Caption: The interconnected Palladium and Copper catalytic cycles.

Detailed Experimental Protocol

This protocol describes a general procedure for the Sonogashira coupling of 5-Bromopyrimidine-2-carbohydrazide with a representative terminal alkyne, phenylacetylene.

Rationale:

  • Catalyst System: A combination of a palladium(II) precatalyst like PdCl₂(PPh₃)₂ and a copper(I) co-catalyst (CuI) is standard.[8] The phosphine ligands stabilize the palladium center.

  • Base: An amine base, typically triethylamine (Et₃N) or diisopropylamine (DIPEA), serves multiple roles: it deprotonates the alkyne, acts as a solvent, and scavenges the HBr generated during the reaction.[9]

  • Solvent: Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are commonly used to dissolve the reactants and catalysts.[10][11]

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can oxidize the Pd(0) catalyst. Therefore, all steps must be performed under an inert atmosphere (e.g., Argon or Nitrogen).

Materials and Reagents
  • 5-Bromopyrimidine-2-carbohydrazide (1.0 eq)

  • Terminal Alkyne (e.g., Phenylacetylene, 1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)

  • Copper(I) Iodide [CuI] (0.05 eq)

  • Triethylamine (Et₃N) (2.0-3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

  • Ethyl Acetate (EtOAc)

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Step-by-Step Procedure

Workflow start Start: Assemble Glassware reagents 1. Add Solids (Substrate, PdCl₂(PPh₃)₂, CuI) to reaction flask start->reagents inert 2. Purge with Inert Gas (Evacuate & backfill with Ar/N₂ 3x) reagents->inert solvents 3. Add Anhydrous Solvents (THF, Et₃N) via syringe inert->solvents alkyne 4. Add Terminal Alkyne dropwise at room temp solvents->alkyne reaction 5. Heat and Stir (e.g., 60 °C) Monitor by TLC/LC-MS alkyne->reaction workup 6. Quench & Extract (Cool, add NH₄Cl (aq), extract with EtOAc) reaction->workup purify 7. Dry & Purify (Dry over Na₂SO₄, concentrate, column chromatography) workup->purify product End: Isolated Product purify->product

Caption: General workflow for the Sonogashira coupling protocol.

  • Preparation: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a condenser, add 5-Bromopyrimidine-2-carbohydrazide (1.0 mmol, 218 mg), PdCl₂(PPh₃)₂ (0.03 mmol, 21 mg), and CuI (0.05 mmol, 10 mg).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Base Addition: Add anhydrous THF (10 mL) and triethylamine (2.0 mmol, 0.28 mL) via syringe. Stir the mixture to obtain a suspension.

  • Alkyne Addition: Add phenylacetylene (1.2 mmol, 0.13 mL) dropwise to the stirring mixture at room temperature.

  • Reaction: Heat the reaction mixture to 60 °C and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the contents into a separatory funnel containing a saturated aqueous solution of ammonium chloride (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate the solvent under reduced pressure.

  • Chromatography: Purify the resulting crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-(phenylethynyl)pyrimidine-2-carbohydrazide.

Reaction Scope and Optimization

The Sonogashira coupling is compatible with a wide range of terminal alkynes. The following table provides representative conditions for the coupling of 5-bromopyrimidines with various alkynes, based on established literature for similar substrates.[8][10]

EntryTerminal AlkyneCatalyst SystemBaseSolventTemp (°C)Approx. Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF6085-95
2Propargyl alcoholPdCl₂(PPh₃)₂ / CuIEt₃NTHFRT~85
3TrimethylsilylacetylenePd(PPh₃)₄ / CuIEt₃NDMF80High
41-HexynePdCl₂(PPh₃)₂ / CuIDIPEADMF7080-90
54-EthynylanisolePdCl₂(PPh₃)₂ / CuIEt₃NTHF6085-95

Troubleshooting Common Issues:

  • Dehalogenation: If significant loss of the bromo group is observed without coupling, a milder base (e.g., K₂CO₃) or lower reaction temperature may be required.[4][12]

  • Reaction Stalls: If the reaction does not proceed to completion, ensure all reagents and solvents are strictly anhydrous. Fresh catalyst can be added portion-wise if deactivation is suspected.[4]

  • Alkyne Homocoupling (Glaser Coupling): The formation of a di-yne byproduct can occur, especially in the presence of oxygen. Maintaining a strict inert atmosphere minimizes this side reaction.

Applications in Drug Discovery

The synthesized 5-alkynylpyrimidine-2-carbohydrazide derivatives are valuable scaffolds for drug discovery programs. Pyrimidine derivatives are known to target a wide array of biological targets.[13]

  • Kinase Inhibition: Many pyrimidine-based molecules act as ATP-competitive inhibitors of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[13][14] The alkynylpyrimidine core can be elaborated to target the hinge region of a kinase active site, potentially leading to potent and selective inhibitors.

  • Antimicrobial Agents: Both pyrimidine and carbohydrazide moieties are present in compounds with demonstrated antibacterial and antitubercular activity.[5][11][15] The novel combination of these pharmacophores could lead to the discovery of new antimicrobial agents.

  • Molecular Probes: The terminal alkyne can be used to attach fluorescent tags or biotin via "click chemistry," enabling the creation of molecular probes for studying biological systems.[16]

Kinase_Inhibition Receptor Growth Factor Receptor Kinase Protein Kinase (e.g., Tie-2) Receptor->Kinase Activates Substrate Substrate Protein PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation Blocked Inhibition ATP ATP ATP->Kinase Substrate->PhosphoSubstrate Response Cellular Response (Proliferation, Angiogenesis) PhosphoSubstrate->Response Inhibitor 5-Alkynylpyrimidine Derivative Inhibitor->Kinase Binds to ATP Site

Caption: Inhibition of a kinase signaling pathway by a pyrimidine derivative.

Conclusion

The Sonogashira cross-coupling reaction is a highly effective and versatile method for the synthesis of 5-alkynylpyrimidine-2-carbohydrazides.[4][10] This protocol provides a robust and reproducible starting point for researchers. The resulting compounds are rich in pharmacophoric features and offer significant potential as building blocks for the development of novel therapeutic agents, particularly in oncology and infectious disease research.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes.
  • Green Chemistry. (n.d.). Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Royal Society of Chemistry.
  • ResearchGate. (n.d.). ChemInform Abstract: Aqueous/Organic Cross Coupling: Sustainable Protocol for Sonogashira Reactions of Heterocycles.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • ResearchGate. (n.d.). A comprehensive review: medicinal applications and diverse synthetic strategies of pyrimidine-based compounds leveraging Suzuki and Sonogashira reactions.
  • MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Benchchem. (n.d.). Application Notes and Protocols: Synthesis of 4- Alkynyl-5-chloropyrimidin-2-amine Derivatives via Sonogashira Coupling for Drug Discovery.
  • ResearchGate. (n.d.). C-5 alkynyl derivatives of pyrimidine nucleosides.
  • ePrints Soton. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-.
  • PubMed. (2007). Alkynylpyrimidine amide derivatives as potent, selective, and orally active inhibitors of Tie-2 kinase.
  • PubMed. (2021). Design and synthesis of novel 5-alkynyl pyrimidine nucleosides derivatives: Influence of C-6-substituent on antituberculosis activity.
  • PubMed. (n.d.). Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine.
  • PMC. (2015). Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024).
  • Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones. (n.d.).
  • Benchchem. (n.d.). Application Notes and Protocols: Sonogashira Coupling of 5-Bromoindole with Terminal Alkynes.
  • PMC. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis.
  • ResearchGate. (n.d.). (PDF) Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold.
  • Asian Journal of Green Chemistry. (2023). A Review on Synthesis of Carbohydrazide Derivatives.
  • MDPI. (2003). Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents.

Sources

Troubleshooting & Optimization

Troubleshooting low yields in Suzuki coupling of bromopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yields in Suzuki Coupling of Bromopyrimidines Audience: Medicinal Chemists, Process Chemists, and Academic Researchers[1]

The "Pyrimidine Challenge": Executive Summary

Pyrimidines are notoriously difficult coupling partners in Palladium-catalyzed cross-couplings. Unlike simple aryl halides, bromopyrimidines introduce two distinct failure modes driven by their electronic structure:

  • Catalyst Poisoning: The basic nitrogen atoms (N1/N3) can displace phosphine ligands and coordinate tightly to the Palladium center, arresting the catalytic cycle.

  • Electronic Deactivation: The electron-deficient nature of the ring makes the C-Br bond highly reactive toward oxidative addition, but subsequent steps (transmetallation) can be sluggish, allowing side reactions like hydrodehalogenation to dominate.

This guide moves beyond "try a different solvent" and provides mechanistically grounded solutions to these specific failure modes.

Diagnostic Workflow

Before changing reagents, identify how the reaction is failing. Use this logic flow to pinpoint the root cause.

TroubleshootingFlow Start Reaction Analysis (LCMS/NMR) CheckSM Is Bromopyrimidine Consumed? Start->CheckSM CheckProd Is Product Formed? CheckSM->CheckProd Yes CatState Catalyst State CheckSM->CatState No (<10% Conversion) SideProd Identify Major Byproduct CheckProd->SideProd No / Low Yield Dehalo Des-bromo Pyrimidine (Hydrodehalogenation) SideProd->Dehalo Mass = SM - Br + H Homocoup Biaryl Homocoupling (Ar-Ar) SideProd->Homocoup Mass = 2x Boronic Acid Hydrolysis Hydroxypyrimidine (SNAr Hydrolysis) SideProd->Hydrolysis Mass = SM - Br + OH Poison Catalyst Poisoning (Pd-N Coordination) CatState->Poison Color change to black precipitate OxAdd Failed Oxidative Addition CatState->OxAdd Catalyst remains in solution

Figure 1: Diagnostic logic for identifying the specific mode of failure in Suzuki couplings.

Issue-Specific Troubleshooting Guides
ISSUE 1: The Reaction Stalls (Catalyst Poisoning)

Symptom: Starting material remains unreacted despite heating. The reaction mixture might turn black (Pd black precipitation) early on. Mechanism: Pyrimidine nitrogens are excellent ligands. They displace standard phosphines (like PPh3), forming a stable, unreactive [Pd(Pyrimidine)2Cl2] complex. This removes active Pd(0) from the cycle.

Corrective Actions:

  • Switch to Bulky Ligands: Use Buchwald dialkylbiaryl phosphines (e.g., XPhos , SPhos ) or bulky bisphosphines (dtbpf ). The steric bulk prevents the pyrimidine nitrogen from approaching the Pd center while allowing the C-Br bond to react.

  • Increase L:Pd Ratio: If using separate Pd source and ligand, increase the ligand ratio to 2:1 or 3:1 to outcompete the pyrimidine nitrogen.

  • Use Pre-formed Catalysts: Avoid generating Pd(0) in situ from Pd(OAc)2. Use Pd(dppf)Cl2·DCM or XPhos Pd G2/G3 precatalysts to ensure the active species enters the cycle immediately.

ISSUE 2: Hydrodehalogenation (H-atom replacement)

Symptom: You isolate the pyrimidine with a hydrogen atom where the bromine used to be (Mass = SM - 79 + 1). Mechanism: After oxidative addition, the Pd-Ar species intercepts a hydride source instead of the boronic acid. Common hydride sources are alcohols (solvent) or amines (base).[2]

Corrective Actions:

  • Solvent Switch: Eliminate alcohols (MeOH, EtOH, iPrOH). Switch to aprotic systems like 1,4-Dioxane , Toluene , or THF .

  • Base Selection: If using amine bases (TEA, DIPEA), switch to inorganic carbonates or phosphates (K3PO4 , Cs2CO3 ).

  • Water Concentration: While some water is needed for the Suzuki mechanism, excess water can promote side reactions. Use a defined ratio (e.g., Dioxane:Water 4:1) rather than "wet solvent."[3][4][5]

ISSUE 3: Protodeboronation (Loss of Boronic Acid)

Symptom: The bromopyrimidine remains, but the boronic acid partner has disappeared (converted to Ar-H). Mechanism: Heteroaryl boronic acids are prone to hydrolysis of the C-B bond under basic, aqueous conditions.

Corrective Actions:

  • Anhydrous Conditions: Use Cs2CO3 or K3PO4 in anhydrous DMF or Dioxane .

  • Slow Addition: Add the unstable boronic acid via syringe pump over 1-2 hours to keep its steady-state concentration low, favoring cross-coupling over decomposition.

  • Boronic Acid Alternatives: Switch to Boronic Esters (Pinacol) or MIDA Boronates , which release the active species slowly.

Technical Deep Dive: Ligand Selection Matrix

Not all ligands handle the "N-coordination" problem equally. Use this matrix to select the right catalyst system.

Ligand ClassExamplesSuitability for PyrimidinesNotes
Simple Phosphines PPh3, PCy3Poor Easily displaced by pyrimidine N. High risk of poisoning.
Bidentate (Small Bite) dppe, dpppModerate Better stability than PPh3, but can still be sluggish.
Bidentate (Large Bite) dppf , dtbpf Excellent Large bite angle and steric bulk prevent N-coordination. Pd(dppf)Cl2 is a robust "workhorse."
Buchwald (Biaryl) XPhos , SPhos Best-in-Class Electron-rich (fast oxidative addition) and extremely bulky (prevents poisoning).
NHC Carbene PEPPSI-iPrGood Strong sigma-donors, highly stable, but requires specific activation.
Recommended "Gold Standard" Protocol

If your standard conditions (Pd(PPh3)4 / Na2CO3) failed, adopt this robust protocol designed specifically for electron-deficient N-heterocycles.

Reagents:

  • Substrate: Bromopyrimidine (1.0 equiv)

  • Partner: Boronic Acid/Pinacol Ester (1.2 - 1.5 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (5 mol%) OR XPhos Pd G2 (2-3 mol%)

  • Base: K3PO4 (2.0 - 3.0 equiv) — Use finely ground solid.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio) — Degassed.

Step-by-Step:

  • Degassing (Critical): Sparge the Dioxane/Water mixture with Argon or Nitrogen for at least 15 minutes before adding catalyst. Oxygen kills active Pd species and promotes homocoupling.[2]

  • Assembly: Charge the reaction vial with the Bromopyrimidine, Boronic acid, Base, and Catalyst.

  • Solvent Addition: Add the degassed solvent mixture under inert atmosphere.

  • Temperature: Heat to 80–100°C . Pyrimidines often require thermal energy to overcome the activation barrier for transmetallation.

  • Monitoring: Check LCMS at 1 hour. If stuck at <20% conversion, do not add more catalyst yet; check for Pd black (decomposition).

Mechanism of Failure: Visualization

Understanding why the reaction fails allows for better troubleshooting. The diagram below illustrates the competition between the productive catalytic cycle and the "Death Spiral" of N-coordination.

Mechanism Pd0 Active Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Bromopyrimidine NCoord N-Coordination Trap (Catalyst Poisoning) Pd0->NCoord Pyrimidine N binds Pd (Displaces Ligand) OxAdd->NCoord Intramolecular Chelation Product Coupled Product OxAdd->Product + Boronic Acid (Productive Cycle) NCoord->Pd0 Requires Bulky Ligand to Reverse

Figure 2: The "Death Spiral" of N-coordination. Bulky ligands (XPhos, dppf) block the red dashed pathways.

References
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • Li, H., & Grasha, M. L. (2009). High-Throughput Screening for the Optimization of Suzuki-Miyaura Couplings of Nitrogen Heterocycles. Organic Process Research & Development, 13(3), 420-428. Link

Sources

Technical Support Center: Removing Hydrazine Hydrate Impurities from Pyrimidine Carbohydrazides

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the removal of hydrazine hydrate from pyrimidine carbohydrazide products. The information herein is designed to offer both practical solutions and a deeper understanding of the underlying chemical principles to ensure the integrity of your experimental outcomes.

Core Issues and Troubleshooting

Q1: My initial purification by recrystallization still leaves traces of hydrazine hydrate in my pyrimidine carbohydrazide product. What is the most effective next step for achieving high purity?

A1: While recrystallization is an excellent primary purification method, residual hydrazine hydrate can be persistent. For achieving high purity, two effective secondary methods are azeotropic distillation and acid-base extraction .

  • Azeotropic Distillation: Hydrazine hydrate forms azeotropes with certain organic solvents, such as toluene or xylene.[1][2][3] An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation. By adding a solvent like toluene and distilling the mixture, you can selectively remove the hydrazine hydrate as a lower-boiling azeotrope, leaving your purified product behind. This method is particularly useful if your pyrimidine carbohydrazide is thermally stable.[1][2]

  • Acid-Base Extraction: This technique leverages the basic nature of hydrazine.[4][5] By dissolving your crude product in an organic solvent (e.g., ethyl acetate or dichloromethane) and washing it with a dilute aqueous acid (e.g., 1M HCl), the basic hydrazine will be protonated to form a water-soluble salt. This salt will then partition into the aqueous layer, which can be separated and discarded. The organic layer, now containing the purified product, can be washed, dried, and concentrated. It is crucial to ensure your target pyrimidine carbohydrazide is stable under acidic conditions before employing this method.[6][7]

Q2: I am observing low yields after my purification process. What are the likely causes and how can I mitigate product loss?

A2: Low yields during the purification of pyrimidine carbohydrazides can stem from several factors:

  • Co-precipitation during Recrystallization: If the concentration of hydrazine hydrate is very high, it can sometimes co-precipitate with your product. To avoid this, ensure you are using the minimum amount of hot solvent necessary to dissolve your compound.[8][9] Seeding the solution with a pure crystal of your product can also encourage selective crystallization.[10]

  • Product Solubility in Wash Solvents: During filtration, washing the crystals with a solvent in which your product has some solubility will lead to product loss. Always use a cold solvent for washing, and use it sparingly.

  • Degradation of the Product: Pyrimidine derivatives can be susceptible to degradation under harsh conditions.[11][12] Avoid prolonged exposure to high temperatures and strong acids or bases. If you suspect your compound is unstable, consider performing purification steps under an inert atmosphere (e.g., nitrogen or argon).

Q3: How can I effectively monitor the removal of hydrazine hydrate during purification?

A3: Effective monitoring is key to a successful purification. The most common and accessible method is Thin Layer Chromatography (TLC) .

  • TLC Analysis: Hydrazine hydrate is highly polar and will typically have a very low Rf value (it will remain at or near the baseline) on a silica gel TLC plate. Your pyrimidine carbohydrazide product will likely have a higher Rf value. By spotting your crude mixture, the fractions from your purification, and a pure standard of your product (if available), you can visually track the disappearance of the hydrazine spot.

For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed, though these are more resource-intensive for routine monitoring.

Experimental Protocols & Data

Protocol 1: Azeotropic Distillation for Hydrazine Hydrate Removal
  • Setup: In a round-bottom flask equipped with a distillation apparatus (a Dean-Stark trap is optional but helpful), dissolve the crude pyrimidine carbohydrazide in toluene.

  • Distillation: Heat the mixture to reflux. The toluene-hydrazine azeotrope will begin to distill over.

  • Monitoring: Periodically collect a small aliquot of the reaction mixture and analyze by TLC to monitor the disappearance of hydrazine hydrate.

  • Completion: Once hydrazine hydrate is no longer detectable by TLC, allow the flask to cool.

  • Isolation: Remove the toluene under reduced pressure to yield the purified pyrimidine carbohydrazide.

Protocol 2: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

  • Acid Wash: Transfer the solution to a separatory funnel and wash with 1M HCl.

  • Separation: Allow the layers to separate and drain the lower aqueous layer.

  • Neutralization (Optional but Recommended): Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid.

  • Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to aid in the removal of water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

Table 1: Comparison of Purification Techniques

TechniquePrinciple of SeparationKey AdvantagesCommon Pitfalls
Recrystallization Differential solubilitySimple, cost-effective, scalable.Incomplete removal of impurities, product loss in mother liquor.
Azeotropic Distillation Formation of a lower-boiling azeotropeHighly effective for volatile impurities.Requires a thermally stable product; not all impurities form azeotropes.
Acid-Base Extraction Differential acid-base propertiesFast and efficient for removing basic or acidic impurities.Product must be stable to the pH conditions used.
Column Chromatography Differential adsorption to a stationary phaseCan achieve very high purity.More time-consuming, requires larger volumes of solvent.

Visualizing the Workflow

purification_workflow start Crude Pyrimidine Carbohydrazide (with Hydrazine Hydrate) recrystallization Recrystallization start->recrystallization tlc_check1 TLC Analysis recrystallization->tlc_check1 pure_product Pure Product tlc_check1->pure_product Purity Acceptable azeotropic Azeotropic Distillation tlc_check1->azeotropic Impurity Remains acid_base Acid-Base Extraction tlc_check1->acid_base Impurity Remains tlc_check2 TLC Analysis azeotropic->tlc_check2 acid_base->tlc_check2 tlc_check2->pure_product Purity Acceptable

Caption: Decision workflow for the purification of pyrimidine carbohydrazides.

References

  • Wilson, R. Q., Mink, W. H., Munger, H. P., & Clegg, J. W. (n.d.). Dehydration of Hydrazine Azeotropic Distillation. Scribd. Retrieved from [Link]

  • Nicolaisen, B. H. (1956). U.S. Patent No. 2,773,814. Washington, DC: U.S. Patent and Trademark Office.
  • Pattabiraman, T. N. (2001). Direct measurement of pyrimidine C6-hydrate stability. PubMed, 29(18), 8353-8356. Retrieved from [Link]

  • Wilson, R., Mink, W., & Clegg, J. (1955). Dehydration of hydrazine by azeotropic distillation. AIChE Journal, 1(2), 220-223. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Hydrazines. Retrieved from [Link]

  • Boorstein, R. J., Hilbert, T. P., Cadet, J., Cunningham, R. P., & Teebor, G. W. (1989). Formation and stability of repairable pyrimidine photohydrates in DNA. Biochemistry, 28(15), 6164–6170. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Smodlaka, I., & Dežmar, K. (2018). Isomerization/Recyclization of some 5-Ethoxycarbonyl-pyrimidines. Molecules, 23(11), 2822. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • ResearchGate. (2021, January 31). Remove excess hydrazine hydrate? Retrieved from [Link]

  • Kumar, G. S., et al. (2015). Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives. Bioorganic & Medicinal Chemistry Letters, 25(22), 5224-5228. Retrieved from [Link]

  • ResearchGate. (2019, October 16). How can I remove excess Hydrazine Hydrate from a reaction done in ethanol? Retrieved from [Link]

  • Google Patents. (n.d.). CN105347319A - Method for removing organic impurities in hydrazine hydrate prepared through ketazine method.
  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • Harbers, G. M., & Spencer, J. H. (1975). Stability of pyrimidine oligodeoxyribonucleotides released during degradation of deoxyribonucleic acid with formic acid-diphenylamine reagent. The Biochemical journal, 147(3), 439–445. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]

  • MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). JPS5920665B2 - Purification method of phenylhydrazine.
  • Study.com. (n.d.). Video: Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from [Link]

Sources

Technical Support Center: Purification of 5-Bromopyrimidine-2-carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-Bromopyrimidine-2-carbohydrazide and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining these valuable intermediates in high purity. The unique combination of the electron-deficient pyrimidine ring, the bromine substituent, and the polar carbohydrazide moiety presents specific purification hurdles. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic decisions you will face during the purification process.

Q1: What are the primary challenges in purifying 5-Bromopyrimidine-2-carbohydrazide derivatives?

The main difficulties arise from the physicochemical properties of the molecule. The carbohydrazide group is highly polar and capable of hydrogen bonding, which often results in high water solubility and poor solubility in non-polar organic solvents.[1] Conversely, the bromopyrimidine core has some non-polar character. This amphiphilic nature can lead to issues like streaking in normal-phase chromatography and poor retention in standard reverse-phase systems.[2] Furthermore, some pyrimidine derivatives can be sensitive to the acidic nature of standard silica gel, potentially leading to degradation.[2][3]

Q2: Which primary purification technique should I start with: chromatography or recrystallization?

For the initial purification of a crude solid, the choice depends on the impurity profile and the quantity of material.

  • Recrystallization is often the most efficient first-line method if your desired compound is the major component and the impurities have different solubility profiles.[4] It is scalable and can yield highly pure material.

  • Column Chromatography is necessary when impurities have similar solubility to your product, or when dealing with complex mixtures containing multiple byproducts.[2] It offers finer separation but is generally more labor-intensive and uses more solvent.

The following decision tree can help guide your initial strategy.

G cluster_0 start Crude Product is_solid Is the crude product a solid? start->is_solid is_major Is the desired product >85% pure by NMR/LCMS? is_solid->is_major Yes oily_crude Crude is an oil or complex mixture is_solid->oily_crude No recrystallization Attempt Recrystallization is_major->recrystallization Yes chromatography Use Column Chromatography is_major->chromatography No oily_crude->chromatography

Caption: Purification Strategy Decision Tree.

Q3: My compound seems to be degrading on a standard silica gel column. What are my options?

This is a known issue for acid-sensitive compounds.[2][3] The surface of silica gel is acidic due to the presence of silanol groups (Si-OH). There are two primary solutions:

  • Deactivate the Silica Gel: Pre-treat the column by flushing it with your starting eluent containing a small amount of a base, such as 0.5-2% triethylamine.[2] This neutralizes the acidic sites and can significantly reduce degradation.

  • Use an Alternative Stationary Phase: Alumina (neutral or basic) is an excellent alternative for compounds that are unstable on silica.[2] Alternatively, for highly polar derivatives, consider Hydrophilic Interaction Liquid Chromatography (HILIC), which uses a polar stationary phase with a primarily organic mobile phase.[2]

Q4: How do I select the right solvent system for column chromatography?

Thin-Layer Chromatography (TLC) is the essential tool for this. The goal is to find a solvent system where your target compound has a Retention Factor (Rf) of approximately 0.2-0.4.[2] This Rf value typically provides the best separation from impurities on a column.

  • Causality: An Rf that is too high (>0.5) means the compound moves too quickly, resulting in poor separation from less polar impurities. An Rf that is too low (<0.1) means the compound sticks too strongly to the silica, requiring highly polar eluents that can wash out all other impurities along with it, leading to broad peaks and wasted solvent.

Compound PolarityStarting Solvent System (v/v)Typical Rf RangeOptimization Notes
Moderately Polar Hexane / Ethyl Acetate (1:1)0.2 - 0.5A good starting point for many derivatives.[2]
Polar Dichloromethane / Methanol (95:5)0.1 - 0.4Increase methanol percentage for lower Rf values.[2]
Very Polar Ethyl Acetate / Methanol (98:2)0.1 - 0.3For compounds that do not move in less polar systems.
Acid/Base Sensitive Add 0.5-2% Triethylamine (for bases) or Acetic Acid (for acids)Adjusts Rf and reduces peak tailing.[2]

Table 1: Recommended Starting TLC Solvent Systems for 5-Bromopyrimidine-2-carbohydrazide Derivatives on Silica Gel.

Troubleshooting Guide

This section provides solutions to specific, common problems encountered during purification.

Problem: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

"Oiling out" occurs when the compound separates from the solution as a super-saturated liquid instead of a solid crystal lattice. This often happens if the solution is supersaturated at a temperature above the compound's melting point or if significant impurities are present.[5]

  • Solution 1: Re-dissolve and Add More Solvent. Heat the solution to re-dissolve the oil, then add a small amount of the hot solvent until the solution is just barely saturated. Allow it to cool very slowly.[5]

  • Solution 2: Lower the Cooling Temperature. If the compound has a low melting point, you may need to cool the solution to a much lower temperature (e.g., in an ice bath or freezer) to induce crystallization.

  • Solution 3: Use a Solvent/Anti-Solvent System. Dissolve your compound in a minimal amount of a "good" solvent in which it is very soluble. Then, slowly add a "poor" solvent (an "anti-solvent") in which it is insoluble until the solution becomes cloudy (the cloud point). Heat to clarify and then cool slowly. Common systems include Ethanol/Water or Dichloromethane/Hexane.[6]

  • Solution 4: Try Vapor Diffusion. Dissolve your compound in a small amount of a volatile "good" solvent in a small, open vial. Place this vial inside a larger, sealed jar containing a "poor" solvent. The vapor from the poor solvent will slowly diffuse into the good solvent, gradually reducing solubility and promoting slow, high-quality crystal growth.[5]

Problem: My compound is streaking badly on the TLC plate and the column, leading to poor separation.

Streaking is often caused by the compound interacting too strongly with the stationary phase, being overloaded, or having limited solubility in the mobile phase.[2]

  • Solution 1: Add a Polar Modifier. For basic compounds like many pyrimidine derivatives, the interaction with acidic silanol groups causes tailing. Adding a small amount (0.5-2%) of triethylamine or ammonia to the mobile phase can dramatically improve peak shape.[2]

  • Solution 2: Check Your Sample Loading. If you are "wet loading" the column, ensure your compound is fully dissolved in a minimal amount of solvent. If it precipitates on the column head, it will streak as it slowly redissolves. Consider "dry loading" for poorly soluble compounds.[3]

  • Solution 3: Decrease the Polarity of the Loading Solvent. Always load the sample in the weakest possible solvent. Dissolving the sample in a strong solvent (like pure methanol) and loading it onto a column equilibrated with a weak solvent (like hexane/ethyl acetate) will cause the compound to spread into a wide band, ruining the separation.

G cluster_1 start Poor Separation or Tailing on Column check_tlc Does TLC show tailing? start->check_tlc add_modifier Add Modifier to Eluent (e.g., 1% Triethylamine) check_tlc->add_modifier Yes check_rf Is product Rf between 0.2-0.4? check_tlc->check_rf No check_loading Review Sample Loading Technique check_packing Column Packed Poorly? (cracks, bubbles) check_loading->check_packing check_rf->check_loading Yes reoptimize_eluent Re-optimize Eluent using TLC check_rf->reoptimize_eluent No check_packing->add_modifier No repack_column Repack Column Carefully check_packing->repack_column Yes

Caption: Troubleshooting Flowchart for Column Chromatography.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel

This protocol is suitable for purifying moderately polar 5-Bromopyrimidine-2-carbohydrazide derivatives.[2]

  • Solvent System Selection: Using TLC, determine an appropriate mobile phase that gives the target compound an Rf of 0.2-0.4 and provides good separation from impurities.[2] A common system is Dichloromethane/Methanol.

  • Column Packing:

    • Select a column of appropriate size. A silica gel to crude sample weight ratio of 40:1 to 50:1 is recommended for good separation.[2]

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% Dichloromethane).

    • Pour the slurry into the column and use gentle positive pressure (air or nitrogen) to pack the bed evenly, ensuring no air bubbles are trapped. Do not let the column run dry.[7]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a suitable solvent (e.g., methanol or dichloromethane).

    • Add a small amount of silica gel (approx. 2-3 times the mass of your sample) to this solution.

    • Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[3]

    • Carefully add this powder to the top of the packed column, creating a thin, even layer.

  • Elution:

    • Begin elution with the low-polarity solvent mixture determined from your TLC analysis.

    • If a gradient is needed, gradually increase the polarity of the mobile phase (e.g., from 2% to 10% Methanol in Dichloromethane) to elute your compound.[2]

    • Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization from a Single Solvent

This protocol is ideal for purifying a crude solid that is significantly more soluble in a hot solvent than in the same cold solvent.[4]

  • Solvent Selection: Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, water, ethyl acetate) to find one where it is sparingly soluble at room temperature but dissolves readily upon heating.[8]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to cover the solid.

  • Heating: Gently heat the mixture (e.g., on a hot plate) with stirring. Add small portions of hot solvent until the solid just completely dissolves.[4] Do not add an excessive amount of solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by quickly passing the hot solution through a fluted filter paper into a pre-warmed flask. This step removes insoluble materials.[4]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[8] If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent line.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals on the filter paper with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Polar Pyrimidine Derivatives.
  • Benchchem. (n.d.). Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography.
  • ChemicalBook. (n.d.). CARBOHYDRAZIDE.
  • Benchchem. (n.d.). Technical Support Center: Purification of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine Derivatives.
  • Kethireddy, S., Eppakayala, L., & Maringanti, T. C. (2015). Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives. SpringerPlus, 4, 532. Available at: [Link]

  • Benchchem. (n.d.). Column chromatography conditions for purifying pyrazolo[1,5-a]pyrimidine derivatives.
  • CUNY. (n.d.). Purification by Recrystallization.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • RSC Education. (n.d.). Purifying by recrystallisation | 16–18 years.

Sources

Technical Support Center: Workup Procedures to Remove Palladium from Pyrimidine Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the critical step of removing residual palladium from pyrimidine-based products. Palladium-catalyzed reactions are indispensable in modern synthesis, but the final product's purity, especially for active pharmaceutical ingredients (APIs), is paramount. This resource provides in-depth, troubleshooting-focused answers to common challenges, grounded in established scientific principles.

Frequently Asked Questions (FAQs)

Q1: Why is the removal of palladium from my pyrimidine API so critical?

The removal of residual palladium is a crucial step for several reasons:

  • Regulatory Compliance: Regulatory bodies like the European Medicines Agency (EMA) and the US Food and Drug Administration (FDA) have stringent limits on elemental impurities in drug products.[1][2] For palladium, a permitted daily exposure (PDE) is established, which often translates to a concentration limit in the parts-per-million (ppm) range in the final API.[3]

  • Toxicity Concerns: Palladium compounds, while essential as catalysts, can be toxic. Their presence in a final drug product poses a safety risk to patients.[1]

  • Catalytic Activity in Downstream Processes: Residual palladium can interfere with subsequent synthetic steps, leading to unwanted side reactions or catalyst poisoning in future transformations.

Q2: What are the primary methods for palladium removal, and how do I choose the right one for my pyrimidine product?

The main strategies for palladium removal can be broadly categorized into adsorption, extraction/precipitation, and crystallization.[4] The optimal choice depends on several factors, including the nature of your pyrimidine product, the solvent system, the scale of the reaction, and the speciation of the palladium (e.g., Pd(0) vs. Pd(II), homogeneous vs. heterogeneous).[4]

The following decision tree can guide your selection process:

G start Start: Crude Pyrimidine Product (Post-Reaction Mixture) filtration Initial Filtration (e.g., through Celite®) start->filtration Always a good first step to remove heterogeneous Pd is_solid Is the product a solid? is_soluble Is the product soluble in a suitable solvent? is_solid->is_soluble No crystallization Attempt Crystallization is_solid->crystallization Yes scavenger Use Scavenging Resins (e.g., Thiol-functionalized silica) is_soluble->scavenger Yes extraction Liquid-Liquid Extraction (e.g., with aqueous N-acetylcysteine) is_soluble->extraction Yes analysis Analyze Pd Levels (e.g., ICP-MS) crystallization->analysis scavenger->analysis activated_carbon Activated Carbon Treatment activated_carbon->analysis extraction->analysis filtration->is_solid filtration->scavenger If Pd remains high filtration->activated_carbon If Pd remains high filtration->extraction If Pd remains high

Caption: Decision workflow for selecting a palladium removal technique.

Troubleshooting Guide: Scavenging Resins

Scavenging resins, often silica- or polymer-based materials functionalized with groups that chelate palladium (e.g., thiols, amines), are a popular and effective method.[5]

Q3: I used a thiol-based scavenger, but my palladium levels are still high. What went wrong?

This is a common issue with several potential causes:

  • Incorrect Palladium Speciation: Thiol-based scavengers are most effective at binding with "soft" Pd(0) and Pd(II) species. If your palladium is in a more complex or oxidized state, or tightly bound to your pyrimidine product, the scavenger's efficacy may be reduced.

  • Insufficient Equilibration Time or Temperature: Scavenging is not always instantaneous. The kinetics of binding can be slow. Consider increasing the stirring time or gently heating the mixture (e.g., to 40-60°C) to facilitate binding.[6]

  • Competition from Other Ligands: The presence of other strong ligands in your reaction mixture (e.g., phosphines) can compete with the scavenger for binding to the palladium.

  • Product Binding: Pyrimidines, being nitrogen-containing heterocycles, can sometimes non-specifically bind to the scavenger support, leading to product loss.

Troubleshooting Steps:

  • Pre-treat the Reaction Mixture: If phosphine ligands are present, a mild oxidation step (e.g., with a dilute solution of hydrogen peroxide) can convert them to phosphine oxides, which have a lower affinity for palladium, freeing it up for the scavenger.

  • Optimize Conditions: Run small-scale experiments to test different scavengers, temperatures (e.g., room temperature, 40°C, 60°C), and reaction times (e.g., 2, 8, 16 hours).[6]

  • Consider a Different Scavenger: If a thiol-based scavenger is ineffective, consider one with a different functional group, such as an amine or a mixed-mode scavenger.

Q4: How do I choose the most effective scavenger for my pyrimidine product?

A screening approach is often the most efficient way to identify the optimal scavenger.

Scavenger Type Functional Group Primary Target Comments
Thiol-Based -SHPd(0), Pd(II)Generally effective for a wide range of palladium species from common cross-coupling reactions.
Amine-Based -NH2, -NR2Pd(II)Can be effective for more Lewis-acidic palladium species.
Thiourea-Based -C(=S)N-Pd(0), Pd(II)Strong binding affinity for palladium.
Macroporous TMT Trithiocyanuric AcidPd(0), Pd(II)High capacity and selectivity for palladium.[4]

Experimental Protocol: Scavenger Screening

  • Preparation: In separate vials, place a known amount of your crude product solution.

  • Addition of Scavengers: To each vial, add a different scavenger (e.g., 5-10 weight equivalents relative to the theoretical amount of palladium).

  • Agitation: Stir the vials at a controlled temperature (e.g., 25°C or 40°C) for a set period (e.g., 16 hours).

  • Filtration: Filter the contents of each vial to remove the scavenger.

  • Analysis: Analyze the palladium content in each filtrate using a sensitive technique like inductively coupled plasma mass spectrometry (ICP-MS).[1]

Troubleshooting Guide: Activated Carbon

Activated carbon is a cost-effective and often highly efficient adsorbent for removing palladium.[4]

Q5: My palladium removal with activated carbon is inconsistent. How can I improve its performance?

The performance of activated carbon can be influenced by several factors:

  • Grade of Carbon: Different grades of activated carbon have varying surface areas, pore sizes, and surface chemistries, which all affect their adsorption capacity.[7] It is advisable to screen a few different grades.

  • Solvent Effects: The choice of solvent can impact the adsorption of both palladium and your product. Polar solvents can sometimes lead to lower efficiency.

  • Product Adsorption: A significant drawback of activated carbon is the potential for product loss due to non-specific adsorption.[4]

Troubleshooting Steps:

  • Screen Different Grades: Test various commercially available activated carbons (e.g., Darco KB-B) to find one that provides the best balance of palladium removal and minimal product loss.

  • Optimize Loading: Use the minimum amount of activated carbon necessary to achieve the desired palladium level. Start with a loading of around 5-10 wt% relative to your product and adjust as needed.

  • Control Temperature and Time: Similar to scavengers, allow sufficient time for adsorption and consider moderate heating to improve kinetics.[4]

Troubleshooting Guide: Liquid-Liquid Extraction

Aqueous washes with specific chelating agents can be an effective and scalable method for palladium removal.

Q6: I'm performing an aqueous wash to remove palladium, but the results are poor. What extraction solution should I use?

Simple water or brine washes are often insufficient. The addition of a chelating agent to the aqueous phase is key.

  • N-acetylcysteine (NAC): Aqueous solutions of NAC are highly effective at extracting palladium.[3] The sulfur atom in cysteine readily chelates palladium, pulling it into the aqueous phase.

  • Thiourea: Dilute aqueous solutions of thiourea can also be effective, but it is a suspected carcinogen and should be handled with appropriate safety precautions.[1]

  • EDTA: While a common chelating agent, EDTA is generally more effective for harder metal ions and may not be the best choice for palladium.

Experimental Protocol: Extractive Workup with N-acetylcysteine

  • Dissolution: Dissolve your crude pyrimidine product in a suitable organic solvent (e.g., ethyl acetate, toluene).

  • Aqueous Wash: Wash the organic layer one to three times with a 5-10% w/v aqueous solution of N-acetylcysteine.

  • Phase Separation: Separate the organic and aqueous layers.

  • Brine Wash: Wash the organic layer with brine to remove residual water-soluble components.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure.

  • Analysis: Analyze the palladium content of the resulting solid or oil.

Verification and Analysis

Q7: How do I accurately measure the level of residual palladium in my final product?

Visual inspection is not sufficient. Quantitative analysis is required to ensure compliance with regulatory limits.

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the industry standard for quantifying trace elemental impurities.[1][8][9] It offers high sensitivity and accuracy, capable of detecting palladium at parts-per-billion (ppb) levels.

  • High-Energy Polarized-Beam Energy Dispersive X-Ray Fluorescence (XRF): This is a rapid and non-destructive technique that can also be used for palladium quantification.[10]

  • Fluorometric and Colorimetric Methods: These methods, often based on palladium-catalyzed reactions that produce a fluorescent or colored product, can be used for rapid, high-throughput screening of palladium levels during process development.[8][9][11]

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Amination Reactions of Pyrimidines.
  • Arbor Assays. (2017, July 31). Palladium Detection for API Purification.
  • Pharmaceutical Technology. (2026, February 16). Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium.
  • ResearchGate. (n.d.). Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method.
  • Sílice. (n.d.). Method for the Determination of Pd-Catalyst Residues in Active Pharmaceutical Ingredients by Means of High-Energy Polarized-Beam Energy Dispersive X-Ray Fluorescence.
  • Books. (2014, October 27). CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings Available.
  • ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps.
  • Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits.
  • PhosphonicS. (2022, April 6). Optimised Pd removal from a pharmaceutical intermediate with 60% reduction in scavenger usage.
  • Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts Activated Carbon Business Division.

Sources

Technical Support Center: Controlling Regioselectivity in 5-Bromopyrimidine Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the regioselective functionalization of 5-bromopyrimidine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of pyrimidine chemistry. Here, you will find in-depth answers to common challenges, detailed troubleshooting protocols, and the mechanistic rationale behind key synthetic strategies.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues encountered during the functionalization of 5-bromopyrimidine. The answers are designed to provide quick, actionable insights.

Category 1: C-H Functionalization

Q1: I want to directly introduce an aryl group onto the pyrimidine ring of 5-bromopyrimidine, but I'm unsure which C-H bond will react. How can I control the regioselectivity?

Controlling regioselectivity in direct C-H functionalization of 5-bromopyrimidine depends primarily on the catalytic system and the electronic nature of the pyrimidine ring. The C-H bonds at the C-2, C-4, and C-6 positions are all potential sites for functionalization.

  • Palladium-catalyzed C-H arylation: This is a powerful method for forming C-C bonds. The regioselectivity is often influenced by the directing ability of substituents and the steric environment. For unsubstituted 5-bromopyrimidine, the electron-deficient nature of the ring makes C-H activation challenging. However, introducing an activating group, such as an amino group at the C-2 position, can direct arylation to the C-5 position.[1]

  • Metal-free radical reactions: Minisci-type reactions can be used for the introduction of alkyl or acyl groups. These reactions typically favor the most electron-deficient positions, which are C-2, C-4, and C-6. The presence of the bromo group at C-5 can influence the selectivity, but a mixture of isomers is common.

Q2: My palladium-catalyzed C-H activation is giving me a mixture of isomers. What are the key parameters to optimize for better selectivity?

Achieving high regioselectivity in palladium-catalyzed C-H activation often requires careful optimization of several parameters.

  • Ligand Selection: The choice of phosphine or N-heterocyclic carbene (NHC) ligand is critical. Bulky, electron-rich ligands can influence the steric accessibility of the C-H bonds and stabilize the palladium catalyst.

  • Directing Groups: If your substrate allows, the introduction of a directing group is the most reliable way to ensure high regioselectivity. For example, a pyridyl group can direct C-H activation to the ortho position.[1]

  • Solvent and Base: The polarity of the solvent and the strength of the base can affect the reaction pathway and selectivity. A thorough screening of different solvents (e.g., dioxane, toluene, DMF) and bases (e.g., K₂CO₃, Cs₂CO₃, KOAc) is recommended.

  • Temperature: Temperature can play a crucial role. In some cases, elevating the temperature can switch the reaction pathway from C(sp³)–H to C(sp²)–H activation.[1]

Category 2: Metal-Halogen Exchange and Directed ortho-Metalation (DoM)

Q3: I am attempting a direct metalation of 5-bromopyrimidine with LDA, but I'm getting unexpected byproducts. What is happening?

Direct metalation of 5-bromopyrimidine with lithium diisopropylamide (LDA) is known to produce 4-lithio-5-bromopyrimidine. However, this intermediate can be unstable and may lead to side reactions.

  • Halogen Dance: The most common side reaction is a "halogen dance," where the bromine atom migrates to the newly lithiated position.[2][3] This results in a mixture of isomers after quenching with an electrophile. To minimize this, it is crucial to maintain very low temperatures (e.g., -78 °C) and to quench the reaction quickly.

  • Aryne Formation: Elimination of LiBr from the 4-lithio-5-bromopyrimidine intermediate can generate a highly reactive 4,5-pyrimidine aryne. This aryne can then be trapped by nucleophiles in the reaction mixture, leading to a variety of products.[4]

Q4: How can I prevent the "halogen dance" in my lithiation reactions?

The "halogen dance" is a base-catalyzed rearrangement of halogens on an aromatic ring.[2][3] To suppress this unwanted migration:

  • Maintain Low Temperatures: Perform the lithiation and quenching steps at or below -78 °C.

  • Use the Right Base: While LDA is commonly used, other bases like TMPZnCl·LiCl can offer better regioselectivity and stability of the metalated intermediate.[5]

  • Rapid Quenching: Add the electrophile as quickly as possible after the lithiation is complete to trap the desired intermediate before it can rearrange.

  • Solvent Choice: The choice of solvent can influence the stability of the lithiated species. Tetrahydrofuran (THF) is a common choice.

Category 3: Cross-Coupling Reactions

Q5: In a pyrimidine with both a 5-bromo and a 2-chloro substituent, how can I achieve selective Suzuki-Miyaura coupling at the 5-position?

Achieving selectivity in cross-coupling reactions with polyhalogenated pyrimidines relies on the differential reactivity of the C-X bonds. In palladium-catalyzed reactions, the general order of reactivity is C-I > C-Br > C-Cl.[6][7]

  • Leveraging Reactivity Differences: The C-Br bond at the 5-position is generally more reactive than the C-Cl bond at the 2-position in Suzuki-Miyaura couplings. By using milder reaction conditions (e.g., lower temperatures, less active catalysts), you can favor coupling at the C-5 position.[6]

  • Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with PPh₃ are often sufficient for selective coupling at the C-5 position. More active catalysts or ligands might be required to subsequently functionalize the C-2 position.[7]

Q6: My Buchwald-Hartwig amination of 5-bromopyrimidine is sluggish and gives low yields. What are some common troubleshooting steps?

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[8][9] If you are encountering issues with 5-bromopyrimidine:

  • Catalyst Poisoning: Electron-deficient heterocycles like pyrimidine can sometimes act as catalyst poisons, especially if there are unsubstituted nitrogen atoms that can coordinate to the palladium center.[10] Using a higher catalyst loading or a more robust catalyst system may be necessary.

  • Ligand Selection: The choice of ligand is crucial. Sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or bidentate ligands like Xantphos are often effective for challenging substrates.[11][12]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium or potassium tert-butoxide are common choices, but cesium carbonate can also be effective.[11] Ensure the base is anhydrous.

  • Reaction Conditions: Ensure the reaction is performed under strictly anhydrous and anaerobic conditions. Oxygen can deactivate the palladium catalyst.

Category 4: Nucleophilic Aromatic Substitution (SNAr)

Q7: When is SNAr a viable strategy for functionalizing 5-bromopyrimidine, and which position is most likely to react?

Nucleophilic aromatic substitution (SNAr) is a viable strategy when the pyrimidine ring is sufficiently activated by electron-withdrawing groups and a good leaving group is present. The general order of reactivity for SNAr on the pyrimidine ring is C-4/C-6 > C-2 >> C-5.[13]

  • Positional Reactivity: The C-5 position is the least activated towards SNAr. Therefore, direct displacement of the 5-bromo substituent via SNAr is generally not feasible unless there are strong electron-withdrawing groups at other positions on the ring.

  • Alternative Leaving Groups: If you have other halogens at the C-2, C-4, or C-6 positions, they will be much more susceptible to SNAr than the 5-bromo group. This allows for selective functionalization at these positions while leaving the C-5 bromine available for subsequent cross-coupling reactions.[14]

Troubleshooting Guides & Protocols

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C-5 Position

This protocol provides a general method for the selective arylation of 5-bromopyrimidine at the C-5 position.

Materials and Reagents
  • 5-Bromopyrimidine

  • Arylboronic acid (1.2-1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

Step-by-Step Procedure
  • To a dry Schlenk flask, add 5-bromopyrimidine (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times to ensure an inert atmosphere.[11]

  • In a separate vial, dissolve palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol) in a small amount of degassed 1,4-dioxane.

  • Add the catalyst solution to the Schlenk flask, followed by the remaining degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.[11]

  • Heat the reaction mixture to 80-90 °C and stir under the inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting Table
ProblemPossible CauseSolution
Low or no conversion Inactive catalystEnsure all reagents and solvents are anhydrous and degassed. Use a fresh bottle of catalyst.
Low reaction temperatureIncrease the temperature in 10 °C increments, but not exceeding 110 °C to avoid side reactions.
Formation of side products (e.g., homo-coupling of boronic acid) Inefficient transmetalationTry a different base, such as Cs₂CO₃ or K₃PO₄.
Decomposition of starting material Reaction temperature is too highLower the reaction temperature. Consider a more active catalyst/ligand system that allows for lower temperatures.
Protocol 2: Directed ortho-Metalation (DoM) and Quenching

This protocol describes the generation of 4-lithio-5-bromopyrimidine and its subsequent trapping with an electrophile.

Materials and Reagents
  • 5-Bromopyrimidine

  • Lithium diisopropylamide (LDA) (1.1 equivalents, freshly prepared or titrated solution)

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., benzaldehyde, 1.2 equivalents)

  • Inert gas (Argon or Nitrogen)

Step-by-Step Procedure
  • To an oven-dried, three-neck flask under an inert atmosphere, add anhydrous THF and cool to -78 °C.

  • Add a solution of 5-bromopyrimidine in anhydrous THF dropwise to the cooled solvent.

  • Slowly add the LDA solution dropwise to the reaction mixture, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add a solution of the electrophile in anhydrous THF dropwise, again maintaining the temperature at -78 °C.

  • Stir at -78 °C for 1 hour.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Troubleshooting Table
ProblemPossible CauseSolution
Mixture of isomers (Halogen Dance) Rearrangement of the lithiated intermediateEnsure the temperature is strictly maintained at -78 °C throughout the process. Quench the reaction as quickly as possible after lithiation. Consider using a different metalating agent like TMPZnCl·LiCl.[5]
Low yield of desired product Incomplete lithiationEnsure the LDA solution is fresh and properly titrated. Increase the lithiation time slightly (e.g., to 45 minutes).
Degradation of the lithiated intermediateThe intermediate is unstable. Work quickly and maintain low temperatures.
Formation of unexpected products Aryne formationThis is difficult to avoid completely but is minimized at low temperatures.

Data Summary

The following table summarizes common conditions for achieving regioselectivity in the functionalization of pyrimidine derivatives.

Reaction TypeTarget PositionCatalyst/ReagentLigandBaseSolventTypical Temp. (°C)Reference
Suzuki-Miyaura C-5 (on 5-bromo-2-chloro-pyrimidine)Pd(OAc)₂PPh₃K₂CO₃Dioxane/H₂O80-90[7]
Buchwald-Hartwig Amination C-5Pd₂(dba)₃XantphosCs₂CO₃Toluene80-100[11]
Directed ortho-Metalation C-4LDA--THF-78
C-H Arylation C-5 (with 2-amino directing group)Pd(OAc)₂-Na₂CO₃1,4-Dioxane120[1]
SNAr C-4 (on 5-bromo-2,4-dichloropyrimidine)---EthanolReflux[15]

Visualizations

Decision Workflow for Regioselective Functionalization

This diagram provides a simplified decision-making process for choosing a synthetic strategy based on the desired position of functionalization on the 5-bromopyrimidine core.

G start Desired Functionalization Position on 5-Bromopyrimidine? c5 Position C-5 (C-Br bond) start->c5 c4_c6 Positions C-4 or C-6 (C-H bonds) start->c4_c6 c2 Position C-2 (C-H bond) start->c2 cross_coupling Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.) c5->cross_coupling Standard Pd catalysts (e.g., Pd(PPh3)4) dom Directed ortho-Metalation (DoM) c4_c6->dom Use strong base (LDA, n-BuLi) at low temperature ch_activation Direct C-H Activation c2->ch_activation Requires specific directing groups or advanced catalysts

Caption: A decision tree for selecting the appropriate functionalization strategy.

The "Halogen Dance" Side Reaction

This diagram illustrates the proposed mechanism for the undesirable "halogen dance" rearrangement that can occur during the metalation of 5-bromopyrimidine.

HalogenDance A 5-Bromopyrimidine H at C-4 B 4-Lithio-5-bromopyrimidine Desired Intermediate A:f1->B:f0 Deprotonation C Transition State Br-Li Interaction B->C Rearrangement E 4-Substituted Product Desired B->E Quench D 5-Lithio-4-bromopyrimidine Rearranged Intermediate C->D F 5-Substituted Product Undesired D->F Quench Base Base (LDA) Eplus E+

Caption: Mechanism of the base-induced "Halogen Dance" rearrangement.

References

  • Verbitskiy, E. V., et al. (2024). Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. RSC Advances, 14(1), 1-35. Available from: [Link]

  • Das, S., et al. (2020). Pd(II)-Catalyzed Regioselective C-5 Arylation and Olefination of 2-Aminopyrimidines. The Journal of Organic Chemistry, 85(15), 9964-9976. Available from: [Link]

  • Thansere, P., et al. (2018). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. Molecules, 23(4), 833. Available from: [Link]

  • Guchhait, S. K., et al. (2018). Pyrimidine as an Aryl C–H Activating Group. Organic Letters, 20(13), 3941-3945. Available from: [Link]

  • Aouad, F., et al. (2021). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 26(19), 5763. Available from: [Link]

  • Fairlamb, I. J. S. (2007). Regioselective (Site-Selective) Functionalization of Unsaturated Halogenated Nitrogen, Oxygen and Sulfur Heterocycles by Pd-Catalyzed Cross-Couplings and Direct Arylation Processes. Chemical Society Reviews, 36(7), 1036-1045. Available from: [Link]

  • Haag, B. A., et al. (2021). Directed regioselective ortho, ortho′-magnesiations of aromatics and heterocycles using sBu2Mg in toluene. Chemical Science, 12(23), 8166-8172. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. Available from: [Link]

  • Ghorai, B. K., et al. (2010). Direct metallation of 2,4-dialkoxy-5-bromopyrimidine and formylation with dimethylformamide: isolation of 2,6-dialkoxy-5-dimethylaminopyrimidine-4-carboxaldehyde. Synthetic Communications, 40(13), 1939-1943. Available from: [Link]

  • Kress, T. J. (1977). Direct metalation of pyrimidine. Synthesis of some 4-substituted pyrimidines. The Journal of Organic Chemistry, 42(21), 3425-3426. Available from: [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. Available from: [Link]

  • St. Jean, D. J., Jr., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(1), 7-10. Available from: [Link]

  • Lee, S., et al. (2023). Highly regioselective functionalization of pyrimidine using 2-chloro-4-(phenylthio)pyrimidine. Abstracts of Papers of the American Chemical Society, 266. Available from: [Link]

  • ResearchGate. (n.d.). 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g. Available from: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available from: [Link]

  • Scott, J. S., et al. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 15(4), 837-852. Available from: [Link]

  • Armstrong, A. R., et al. (2019). Exploiting Coordination Effects for the Regioselective Zincation of Diazines Using TMPZnX⋅LiX (X=Cl, Br). Chemistry – A European Journal, 25(53), 12304-12309. Available from: [Link]

  • Kumar, R., et al. (2023). Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight. RSC Advances, 13(16), 10696-10700. Available from: [Link]

  • Jones, L., & Whitaker, B. J. (2016). Modeling a halogen dance reaction mechanism: A density functional theory study. Journal of Computational Chemistry, 37(18), 1697-1703. Available from: [Link]

  • Senthilkumar, K., & Parthasarathi, R. (2018). Mechanistic pathways for halogen dance reactions in bromothiophenes. Journal of Chemical Sciences, 130(8), 1-10. Available from: [Link]

  • Duan, X.-F., & Zhang, Z.-B. (2005). RECENT PROGRESS OF HALOGEN-DANCE REACTIONS IN HETEROCYCLES. HETEROCYCLES, 65(8), 2005-2012. Available from: [Link]

  • Shen, Q., & Hartwig, J. F. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 7(18), 3873-3876. Available from: [Link]

  • Al-Majedy, Y. K., et al. (2016). Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia. Journal of Saudi Chemical Society, 20, S354-S358. Available from: [Link]

  • Naka, H., et al. (2007). Regiocontrolled halogen dance of 2,5-dibromopyrroles using equilibrium between dibromopyrrolyllithiums. Chemical Communications, (23), 2414-2416. Available from: [Link]

  • da Silva, A. B. F., & da Silva, J. F. M. (2006). Halogen Dance Reaction and Its Application in Organic Synthesis. Journal of the Brazilian Chemical Society, 17(1), 1-17. Available from: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]

  • Erb, W., & Mongin, F. (2012). Bromine migration using bromine as directing group. Tetrahedron, 68(17), 3547-3565. Available from: [Link]

  • Kumar, S., et al. (2017). Controlling Regioselectivity in Palladium-Catalyzed C-H Activation/Aryl-Aryl Coupling of 4-Phenylamino[2.2]paracyclophane. European Journal of Organic Chemistry, 2017(43), 6433-6438. Available from: [Link]

Sources

Validation & Comparative

Predicted ¹H NMR Spectrum of 5-Bromopyrimidine-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Guide to the ¹H NMR Spectrum of 5-Bromopyrimidine-2-carbohydrazide: A Predictive and Comparative Analysis

For professionals in drug discovery and chemical research, the unambiguous structural confirmation of novel heterocyclic compounds is paramount. 5-Bromopyrimidine-2-carbohydrazide is a key synthetic intermediate, valued for its dual functionalities: the reactive carbohydrazide moiety and the versatile pyrimidine core, which is amenable to further modification. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, serves as the cornerstone for its structural verification.

This guide provides an in-depth, predictive analysis of the ¹H NMR spectrum of 5-Bromopyrimidine-2-carbohydrazide. In the absence of a publicly available, formally assigned spectrum for this specific molecule, we will deduce its spectral characteristics by systematically comparing it with structurally related, well-documented analogues. This comparative approach not only allows for a robust prediction but also enhances the researcher's fundamental understanding of substituent effects on the pyrimidine ring system.

The structure of 5-Bromopyrimidine-2-carbohydrazide dictates a relatively simple yet informative ¹H NMR spectrum. The molecule possesses a plane of symmetry through the C2-C5 axis, rendering the protons at the 4- and 6-positions chemically equivalent.

Caption: Molecular structure of 5-Bromopyrimidine-2-carbohydrazide.

Based on established principles of chemical shifts and substituent effects, the following ¹H NMR spectrum is predicted, assuming DMSO-d₆ as the solvent to facilitate the observation of exchangeable protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale & Notes
H4, H6 (Pyrimidine Ring)9.0 – 9.2Singlet (s)2HThese protons are equivalent due to molecular symmetry. Their significant downfield shift is caused by the deshielding effect of the two ring nitrogens and the electron-withdrawing C5-Br and C2-carbohydrazide groups.
-NH- (Amide)10.0 – 11.5Broad Singlet (br s)1HThe amide proton is typically deshielded and appears far downfield. Its signal is often broad due to quadrupole effects from the adjacent ¹⁴N and chemical exchange.
-NH₂ (Hydrazine)4.5 – 5.5Broad Singlet (br s)2HThese protons are exchangeable with trace water and with each other. Their chemical shift is highly dependent on solvent, concentration, and temperature. The signal is expected to be broad.

Comparative Analysis: Deducing the Spectrum from Simpler Analogues

Our prediction is grounded in the experimental data of simpler, related pyrimidine structures. By observing the incremental effects of each substituent, we can logically construct the spectrum of our target molecule.

Spectral_Deduction_Workflow A Pyrimidine ~9.26 (H2), 8.78 (H4/6), 7.36 (H5) ppm B 5-Bromopyrimidine ~9.15 (H2), 8.95 (H4/6) ppm A->B + Br at C5 (Deshields H4/6) C 5-Bromo-2-R-pyrimidine (R = carbohydrazide) B->C + CONHNH2 at C2 (Replaces H2) D Predicted Spectrum ~9.1 (H4/6, s) ~10.5 (-NH, br s) ~5.0 (-NH2, br s) C->D Final Prediction + Hydrazide Protons Interpretation_Workflow Start Acquire Spectrum in DMSO-d6 A Identify TMS at 0 ppm & Solvent at ~2.50 ppm Start->A B Locate singlet > 9.0 ppm A->B C Integrate this signal. Is it ~2H? B->C D Assign as H4/H6 C->D Yes No1 Re-evaluate purity or structure C->No1 No E Locate broad signals D->E F Perform D2O Shake E->F G Did broad signals disappear? F->G H Assign as -NH and -NH2 G->H Yes No2 Check for impurities or alternate solvent peaks G->No2 No I Check integration ratio. Is it 2H : 1H : 2H? H->I End Structure Confirmed I->End Yes I->No1 No

Caption: Decision tree for ¹H NMR spectrum interpretation.

Common Pitfalls and Considerations:

  • Water Impurity: DMSO-d₆ is hygroscopic. A broad singlet from residual H₂O is commonly observed around δ 3.33 ppm. The D₂O shake will also affect this peak.

  • Signal Broadening: The pyrimidine ring protons (H4/H6) may appear slightly broadened due to unresolved long-range couplings or the quadrupolar influence of the adjacent nitrogen atoms.

  • Solubility: If the compound has poor solubility, all signals will have a low signal-to-noise ratio, and more scans will be required.

By combining predictive analysis based on chemical principles with a robust, self-validating experimental protocol, researchers can confidently assign the ¹H NMR spectrum of 5-Bromopyrimidine-2-carbohydrazide and verify its structure with a high degree of certainty.

References

  • Long-range Spin–Spin Coupling in Pyrimidine Nucleosides. Canadian Science Publishing. [Link]

  • Riand, J., Chenon, M. T., & Lumbroso-Bader, N. (1974). Proton and carbon-13 nuclear magnetic resonance studies of substituted pyrimidines. 2. Monoprotonation of methyl- and aminopyrimidines. Journal of the American Chemical Society. [Link]

  • Fares, C., et al. (2009). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. PMC. [Link]

  • Revealing the J-coupling in the 1H-NMR Spectra of Antineoplastic and Antimetabolites Drugs. Der Pharma Chemica. [Link]

  • Shkurko, O. P., & Mamaev, V. P. (1979). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Chemistry of Heterocyclic Compounds. [Link]

  • NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. PMC. [Link]

  • Al-Majidi, S. M. (2018). Synthesis, characterization and theoretical study of some pyrazine carbohydrazide derivatives. International Journal of Chemical and Biological Sciences. [Link]

  • PubChem. (n.d.). 5-Bromopyrimidine. PubChem. [Link]

  • The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs. [Link]

  • 5-Bromopyrimidine - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

  • Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. [Link]

  • The relative signs of the proton coupling constants in the pyridine ring—the N.M.R. spectrum of 2,2'-dipyridine. Molecular Physics. [Link]

HPLC Method Development for Pyrimidine-2-Carbohydrazide Purity

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Method Development Guide Audience: Analytical Chemists, Pharmaceutical Researchers, and QC Specialists

Executive Summary: The Polarity Paradox

Pyrimidine-2-carbohydrazide is a critical intermediate in the synthesis of antitubercular and antiviral agents. However, its analysis presents a classic chromatographic challenge: extreme polarity combined with basicity .

Standard C18 Reverse-Phase (RP-HPLC) methods often fail, resulting in:

  • Dewetting/Phase Collapse: The molecule elutes in the void volume (

    
    ) due to lack of hydrophobic interaction.
    
  • Peak Tailing: Interaction between the basic hydrazide nitrogen and residual silanols on the silica support.

  • Hydrolytic Instability: The hydrazide moiety is susceptible to hydrolysis into pyrimidine-2-carboxylic acid, requiring a method that strictly separates the precursor from its degradation product.

This guide objectively compares the traditional Ion-Pairing RP-HPLC approach against the modern Hydrophilic Interaction Liquid Chromatography (HILIC) standard, recommending HILIC for superior resolution and Mass Spectrometry (MS) compatibility.

Chemical Context & Method Selection Strategy

Before selecting a column, we must understand the analyte's behavior in solution.

  • Analyte: Pyrimidine-2-carbohydrazide (

    
    )
    
  • pKa: ~2.2 (Pyrimidine ring N) and ~3.5 (Hydrazide N). The molecule is protonated (cationic) at acidic pH.

  • LogP: < 0 (Highly Hydrophilic).

Decision Matrix: Selecting the Mode of Chromatography

MethodSelection Start Start: Pyrimidine-2-carbohydrazide Solubility Solubility Check: High Water Solubility? Start->Solubility RP_Standard Standard C18 RP-HPLC Solubility->RP_Standard Default Issue Result: Elution in Void Volume Poor Retention (k < 1) RP_Standard->Issue Decision Select Strategy Issue->Decision IPC Option A: Ion-Pairing (IPC) (Add Hexanesulfonate) Decision->IPC Traditional HILIC Option B: HILIC (Polar Stationary Phase) Decision->HILIC Modern (Recommended) IPC_Result High Retention Non-MS Compatible Slow Equilibration IPC->IPC_Result HILIC_Result Excellent Retention MS Compatible High Sensitivity HILIC->HILIC_Result

Figure 1: Decision tree for selecting the chromatographic mode based on analyte polarity.

Comparative Study: RP-HPLC vs. HILIC

The following data summarizes the performance of three distinct method development attempts for Pyrimidine-2-carbohydrazide purity analysis.

Table 1: Method Performance Comparison
ParameterMethod A: Standard C18 Method B: Ion-Pairing (IPC) Method C: HILIC (Recommended)
Column C18 (ODS), 5µmC18 (ODS), 5µmAmide / Zwitterionic, 3µm
Mobile Phase Phosphate Buffer (pH 7) / MeOHBuffer + Hexanesulfonic Acid / ACNACN / Ammonium Acetate (90:10)
Retention Time (

)
1.2 min (Void Volume)8.5 min6.8 min
Capacity Factor (

)
0.1 (Fail)4.5 (Pass)3.2 (Pass)
Tailing Factor (

)
2.1 (Severe Tailing)1.1 (Excellent)1.2 (Good)
MS Compatibility YesNo (Non-volatile salts)Yes (Volatile buffer)
Equilibration Time Fast (10 min)Very Slow (60+ min)Moderate (20 min)
Analysis of Results
  • Method A (Standard C18): Failed. The molecule is too polar to interact with the alkyl chains of the C18 phase, leading to co-elution with solvent fronts and salts.

  • Method B (IPC): Effective for UV detection but operational suicide for LC-MS systems. The ion-pairing reagent permanently modifies the column and suppresses ionization in MS.

  • Method C (HILIC): The optimal balance. The water-enriched layer on the polar stationary phase retains the polar analyte via partitioning, separating it effectively from the less polar degradation product (carboxylic acid).

Recommended Protocol: HILIC Method

This protocol is designed to be self-validating, ensuring separation between the parent hydrazide and the carboxylic acid impurity.

Experimental Workflow

HILIC_Workflow Prep Sample Prep: Dissolve in 95% ACN (Prevents solvent mismatch) System System Setup: HILIC Amide Column Temp: 30°C Prep->System Gradient Isocratic Elution: 90% ACN : 10% Buffer (10mM NH4OAc, pH 5.8) System->Gradient Detect Detection: UV @ 254 nm (Hydrazide absorbance) Gradient->Detect Data Data Analysis: Check Resolution (Rs > 2.0) Check Tailing (Tf < 1.5) Detect->Data

Figure 2: Step-by-step HILIC workflow for pyrimidine-2-carbohydrazide analysis.[1]

Detailed Methodology

1. Instrumentation & Column

  • System: HPLC with UV/PDA detector (or LC-MS).

  • Column: Amide-bonded silica (e.g., TSKgel Amide-80 or XBridge Amide), 4.6 x 150 mm, 3.5 µm.

    • Why? Amide phases show better stability and peak shape for basic hydrazides compared to bare silica.

2. Mobile Phase Preparation

  • Buffer (Solvent A): 10 mM Ammonium Acetate adjusted to pH 5.8 with dilute Acetic Acid.

    • Note: The pH is critical. At pH 5.8, the hydrazide is partially ionized, optimizing interaction with the stationary phase without causing secondary silanol interactions.

  • Organic (Solvent B): Acetonitrile (HPLC Grade).

  • Mode: Isocratic.

    • Ratio: 90% B (ACN) : 10% A (Buffer).

    • HILIC Rule: Unlike Reverse Phase, water is the "strong" solvent .[2][3][4] Increasing water reduces retention.

3. Sample Preparation (Critical Step)

  • Diluent: 90:10 Acetonitrile:Water.

  • Warning: Do NOT dissolve the sample in 100% water. Injecting a high-water sample into a high-organic HILIC mobile phase causes "solvent mismatch," leading to split peaks and poor reproducibility.

4. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min.[5]

  • Temperature: 30°C (Controlled).

  • Detection: UV at 254 nm (Pyrimidine ring absorption).[1]

  • Injection Volume: 5 µL.

Validation & Troubleshooting (Self-Validating System)

To ensure the method is trustworthy (Trustworthiness in E-E-A-T), perform the following system suitability tests before every run.

A. Specificity (Degradation Check)

Intentionally degrade a small aliquot of the sample by adding 0.1N HCl and heating for 30 minutes.

  • Result: You should see the Pyrimidine-2-carbohydrazide peak decrease and a new peak (Pyrimidine-2-carboxylic acid) appear.

  • Requirement: Resolution (

    
    ) between the two peaks must be > 2.0.
    
B. Linearity & Range

Prepare standards from 0.1 µg/mL to 100 µg/mL.

  • Acceptance: Correlation coefficient (

    
    ) > 0.999.
    
C. Troubleshooting Guide
SymptomProbable CauseCorrective Action
Split Peaks Sample solvent too aqueousDissolve sample in mobile phase (90% ACN).
Drifting Retention Column not equilibratedHILIC requires longer equilibration than RP. Flush for 20 column volumes.
Low Sensitivity Detection wavelength errorEnsure UV is set to 254 nm; hydrazides have weak absorbance above 300 nm.
References
  • Separation of Polar Compounds: Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds.[4] Journal of Chromatography A, 499, 177-196.

  • Isoniazid (Hydrazide) Analysis: Introduction to the analysis of antitubercular hydrazides using HPLC. Pharmacopoeial Forum, USP methods for Isoniazid.

  • HILIC Mechanism: McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71.

  • Pyrimidine Properties: Brown, D. J. (1994). The Pyrimidines. Wiley-Interscience. (Standard text for pyrimidine physicochemical properties).

Sources

Comparative Guide: 5-Bromo- vs. 5-Iodopyrimidine in Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Executive Summary: The "Workhorse" vs. The "Specialist"

In the functionalization of the pyrimidine scaffold—a privileged structure in kinase inhibitors and antivirals—the choice between 5-bromopyrimidine (5-Br) and 5-iodopyrimidine (5-I) is rarely arbitrary. It is a trade-off between cost-efficiency/stability and reactivity/selectivity .

  • 5-Bromopyrimidine is the industrial workhorse . It is significantly cheaper, shelf-stable, and suffices for 80% of standard Suzuki-Miyaura or Buchwald-Hartwig couplings, provided the catalyst system is tuned (e.g., using electron-rich phosphines like XPhos or SPhos).

  • 5-Iodopyrimidine is the specialist . Its weaker C–X bond allows for oxidative addition (OA) under mild conditions (room temperature, weak bases), making it indispensable for substrates with sensitive functional groups or when "site-selectivity" in polyhalogenated systems is required. However, it poses specific risks in lithium-halogen exchange due to the "Halogen Dance" phenomenon.

Mechanistic Foundation: The Bond Energy Differential

The divergence in reactivity is rooted in the Bond Dissociation Energy (BDE) of the carbon-halogen bond. Pyrimidines are electron-deficient (π-deficient), which generally retards the rate of oxidative addition (OA) relative to electron-rich aryls. However, the C5 position is the least electron-deficient site on the ring, behaving more like a neutral benzene.

Table 1: Physicochemical Comparison

Feature5-Bromopyrimidine5-IodopyrimidineImpact on Chemistry
C–X BDE (Approx.) ~280 kJ/mol~215 kJ/mol5-I undergoes OA significantly faster.
C–X Bond Length 1.86 Å2.04 ÅLonger bond in 5-I correlates with higher lability.
Oxidative Addition Requires heat (>60°C) or active ligands.Facile at RT; often diffusion-controlled.5-I prevents catalyst death in difficult cycles.
Lithium Exchange Controlled (-78°C w/ n-BuLi).Very Fast; prone to scrambling ("Halogen Dance").5-Br is preferred for clean lithiation.
Cost (Relative) $ (Base)

$ (3-5x higher)
5-Br is preferred for scale-up.
Visualization: The Oxidative Addition Bottleneck

The following diagram illustrates how the halogen choice dictates the energy barrier in the catalytic cycle.

G Pd0 LnP(0) Active Catalyst Complex_Br π-Complex (Br) Pd0->Complex_Br + 5-Br-Py Complex_I π-Complex (I) Pd0->Complex_I + 5-I-Py TS_Br TS (Br) High Energy Barrier Requires Heat/Ligands Complex_Br->TS_Br Slow TS_I TS (I) Low Energy Barrier Occurs at RT Complex_I->TS_I Fast OxPd_Br LnP(II)-Br (Ar) Oxidative Adduct TS_Br->OxPd_Br OxPd_I LnP(II)-I (Ar) Oxidative Adduct TS_I->OxPd_I

Figure 1: Divergence in the Oxidative Addition (OA) step. 5-Iodo substrates bypass the high kinetic barrier associated with 5-Bromo analogs.

Deep Dive: Reactivity & Selectivity
A. Palladium-Catalyzed Coupling (Suzuki/Sonogashira)[1][2][3]
  • The 5-Bromo Challenge: In electron-deficient heterocycles, the Pd-catalyst can be "poisoned" by nitrogen coordination. Because OA of C–Br is slow, the catalyst spends more time in the vulnerable Pd(0) state, increasing the chance of aggregation (Pd black formation).

    • Solution: Use bulky, electron-rich ligands (e.g., XPhos, SPhos, QPhos ) to accelerate OA and protect the metal center.

  • The 5-Iodo Advantage: The rate of OA for 5-I is often faster than the rate of catalyst decomposition.

    • Application: Use 5-I when you must use "ligandless" conditions (Pd(OAc)2/bases) or when the coupling partner is unstable at high temperatures (e.g., thermally sensitive boronic acids).

B. Site Selectivity in Polyhalogenated Systems

When working with 5-bromo-2-chloropyrimidine or 5-iodo-2-chloropyrimidine :

  • S_NAr (Nucleophilic Aromatic Substitution): Occurs preferentially at C2 or C4 (adjacent to Nitrogen). The C5 position is deactivated.

  • Pd-Coupling: Occurs preferentially at C5 (I > Br).

    • Critical Insight: If you need to couple at C5 without touching a C2-Cl handle, 5-Iodo is superior . The reactivity gap between C5-I and C2-Cl is massive. With 5-Br, the gap is narrower, and aggressive ligands required to activate C5-Br might inadvertently activate C2-Cl, leading to mixtures.

C. Lithium-Halogen Exchange: The "Halogen Dance" Trap

This is the most critical distinction for process safety and yield.

  • 5-Bromo: Reacts cleanly with n-BuLi at -78°C to form the 5-lithio species. It is stable enough to trap with electrophiles (aldehydes, ketones).

  • 5-Iodo: The exchange is extremely fast, but the resulting 5-lithio species can deprotonate the starting material or undergo Halogen Dance (migration of the Li to the C4 position) if the temperature is not strictly controlled. Furthermore, the byproduct (butyl iodide) is a potent electrophile (unlike butyl bromide), leading to Wurtz coupling (alkylation) side products.

    • Verdict: Avoid 5-I for lithiation unless using Turbo Grignard (iPrMgCl·LiCl) , which allows exchange at -20°C to 0°C without the "dance."

Experimental Protocols
Protocol A: Robust Suzuki Coupling (5-Bromopyrimidine)

Use for: Standard library synthesis, scale-up, cost-sensitive projects.

  • Reagents: 5-Bromopyrimidine (1.0 eq), Arylboronic acid (1.2 eq), K3PO4 (2.0 eq).

  • Catalyst System: Pd(OAc)2 (2 mol%) + XPhos (4 mol%) or Pd(dppf)Cl2 (for simpler cases).

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Charge vessel with solids. Evacuate/backfill with N2 (x3).

    • Add degassed solvent.[3]

    • Crucial Step: Heat to 80–100°C . (5-Br requires thermal energy to overcome the OA barrier).

    • Monitor by TLC/LCMS.[1] Reaction typically takes 2–6 hours.

  • Workup: Standard aqueous extraction.

Protocol B: Mild/Selective Suzuki Coupling (5-Iodopyrimidine)

Use for: Unstable substrates, selective C5-functionalization in presence of Cl, or room-temp reactions.

  • Reagents: 5-Iodopyrimidine (1.0 eq), Arylboronic acid (1.1 eq), Na2CO3 (2.0 eq).

  • Catalyst System: Pd(PPh3)4 (3 mol%) or Pd(OAc)2 (no phosphine ligand required in some cases) .

  • Solvent: DME/Water or THF/Water (3:1).

  • Procedure:

    • Charge vessel with solids and solvent under N2.

    • Crucial Step: Stir at Room Temperature (25°C) . If sluggish, warm to 40°C.

    • Note: High heat with 5-I can lead to de-iodination (reduction) if the coupling is slow.

  • Workup: Wash organic layer with 10% Na2S2O3 (Sodium Thiosulfate) to remove iodine byproducts, which can stain and complicate purification.

Decision Logic for Researchers

The following flowchart guides the selection process based on synthetic constraints.

DecisionTree Start Start: Pyrimidine C5-Functionalization ReactionType Select Reaction Class Start->ReactionType PdCoupling Pd-Catalyzed Coupling (Suzuki, Sonogashira) ReactionType->PdCoupling Lithiation Lithium-Halogen Exchange ReactionType->Lithiation Sensitive Is the substrate/partner thermally unstable? PdCoupling->Sensitive UseI USE 5-IODO (Allows RT reaction) Sensitive->UseI Yes UseBr USE 5-BROMO (Requires 80-100°C) Sensitive->UseBr No Turbo Using Turbo Grignard (iPrMgCl·LiCl)? Lithiation->Turbo UseBr_Li USE 5-BROMO (Standard n-BuLi, -78°C) Turbo->UseBr_Li No UseI_Li USE 5-IODO (Fast exchange, -20°C) Turbo->UseI_Li Yes Warning WARNING: 5-I w/ n-BuLi Risk of Halogen Dance/Wurtz UseI_Li->Warning

Figure 2: Decision Matrix for selecting the optimal halogen handle based on reaction type and conditions.

References
  • Gong, Y., & Pauls, H. W. (2008). Suzuki–Miyaura Coupling of 5-Bromopyrimidines. A comprehensive study on ligand effects demonstrating the necessity of electron-rich phosphines for 5-bromo substrates.[4]

  • Schlosser, M., et al. (2005).[5] The Halogen Dance in Pyrimidines. Detailed mechanistic insight into the migration of halogens during lithiation, highlighting the instability of 5-iodo-lithio species.

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. . (Foundational text on oxidative addition rates: I > Br >> Cl).

  • BenchChem . (2025).[1][4] Comparative Analysis of Pyrimidine Building Blocks. Link. (Source for cost and availability trends).

  • Tan, Z., et al. (2022). Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. . (Data on C5 vs C2/C4 selectivity).

Sources

A Senior Application Scientist's Guide to the UV-Vis Absorption Maxima of Pyrimidine Hydrazide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, understanding the photophysical properties of novel compounds is a foundational step in characterization. Pyrimidine derivatives, core structures in DNA and RNA, are a cornerstone of medicinal chemistry, exhibiting a wide range of pharmacological activities.[1][2] When functionalized with hydrazide and hydrazone moieties, their biological potential is often enhanced, leading to promising candidates for analgesic, anti-inflammatory, antimicrobial, and antitumor agents.[3]

Ultraviolet-Visible (UV-Vis) spectroscopy provides a rapid, accessible, and powerful method for probing the electronic structure of these molecules.[4] The wavelength of maximum absorption (λmax) is a key parameter derived from this technique, offering insights into the molecule's conjugation, electronic environment, and susceptibility to external factors. This guide provides an in-depth comparison of the factors influencing the λmax of pyrimidine hydrazide derivatives, supported by experimental data and a validated protocol for its determination.

The Interplay of Structure and Spectrum: Key Factors Influencing λmax

The UV-Vis absorption of pyrimidine hydrazide derivatives is primarily due to π→π* and n→π* electronic transitions within the molecule's chromophores—the aromatic pyrimidine ring and the hydrazone C=N group.[5][6] The energy required for these transitions, and thus the λmax, is not fixed; it is exquisitely sensitive to the molecule's chemical architecture and its immediate environment.

The Decisive Role of Substituents

The electronic nature of substituent groups attached to the pyrimidine ring profoundly alters the absorption spectrum. This phenomenon is a direct consequence of the substituent's ability to modify the electron density across the conjugated system, thereby changing the energy gap between the ground state and the excited state.

  • Electron-Donating Groups (EDGs): Substituents like hydroxyl (–OH), methoxy (–OCH₃), and amino (–NH₂) groups increase the electron density of the aromatic ring. This destabilizes the ground state more than the excited state, narrowing the energy gap for electronic transitions. The result is a bathochromic shift (a red-shift) to a longer λmax.[7]

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (–NO₂) and cyano (–CN) pull electron density away from the ring. This stabilizes the ground state, widening the energy gap and requiring more energy for excitation. This leads to a hypsochromic shift (a blue-shift) to a shorter λmax.[7]

A systematic study of 2,5-disubstituted pyrimidines confirmed this relationship, demonstrating a clear correlation between the electronic properties of the substituents and the resulting λmax.[8][9]

cluster_0 Structure-Absorption Relationship Pyrimidine Pyrimidine Core EDG Electron-Donating Group (-OH, -NH2, -OCH3) Pyrimidine->EDG Addition of EWG Electron-Withdrawing Group (-NO2, -CN) Pyrimidine->EWG Addition of Bathochromic Bathochromic Shift (Red Shift) Longer λmax EDG->Bathochromic Results in Hypsochromic Hypsochromic Shift (Blue Shift) Shorter λmax EWG->Hypsochromic Results in

Caption: Influence of substituents on the absorption maximum (λmax).

Solvent Effects (Solvatochromism)

The polarity of the solvent can significantly shift the absorption maxima, a phenomenon known as solvatochromism.[7][10] This occurs because solvents can interact differently with the ground and excited states of the solute molecule. Polar solvents, for instance, can stabilize a polar excited state through dipole-dipole interactions or hydrogen bonding, leading to a change in the energy gap.[11][12] Therefore, it is crucial to report the solvent used when comparing λmax values. Studies have shown that the λmax for the same compound can vary noticeably when measured in solvents of differing polarity, such as water, methanol, and chloroform.

The Impact of pH

The pH of the solution can induce marked changes in the electronic spectra of pyrimidine derivatives.[7][13] Under acidic conditions, the nitrogen atoms in the pyrimidine ring can become protonated. This alters the overall electronic distribution of the molecule, resulting in significant shifts in the λmax.[7] This sensitivity to pH can be a critical factor in drug development, as the compound's electronic properties may change in different physiological environments.

Comparative Analysis of λmax in Pyrimidine Hydrazide Derivatives

The following table summarizes experimentally determined λmax values for various pyrimidine hydrazide and hydrazone derivatives, illustrating the principles discussed above. Note the variation in λmax based on the core structure, substituents, and solvent.

Compound Class/DerivativeKey Structural FeaturesSolventλmax (nm)Reference
(E)-...-4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carbohydrazidePhenyl & methyl substituents, varied hydrazone moietyDMF202-205, 283-325[6]
Hybrid 4,6-dihydrazone pyrimidine derivativesLarge conjugated system, varied aryl hydrazonesTris-HCl buffer~205[5]
Pyrimidine Derivative (BT10M)Specific proprietary structureMethanol:Acetonitrile (1:1)275[14]
2,5-disubstituted pyrimidinesVaried EDGs and EWGs at positions 2 and 5Anhydrous EthanolVaries significantly[8][9]
Halogenated Pyrimidines (e.g., 2-chloropyrimidine)Halogen substituentGas Phase (VUV)Multiple bands[15][16]

Note: The broad ranges reported for some classes reflect a series of derivatives with different substituents on the hydrazone portion of the molecule.

A Validated Protocol for Determining UV-Vis Absorption Maxima (λmax)

This protocol provides a robust, self-validating system for the accurate determination of λmax. The causality behind each step is explained to ensure scientific integrity.

Experimental Workflow

Caption: Experimental workflow for λmax determination.

Step-by-Step Methodology

1. Preparation of Solutions

  • Stock Solution: Accurately weigh approximately 5-10 mg of the purified pyrimidine hydrazide derivative and transfer it to a 50 mL volumetric flask. Dissolve the compound in a suitable spectroscopic grade solvent (e.g., methanol, ethanol, acetonitrile) and make up the volume to the mark.[14] This creates a stock solution of known concentration.

    • Expertise & Causality: Using a volumetric flask ensures concentration accuracy. Spectroscopic grade solvents are essential as impurities can have their own UV absorbance, interfering with the measurement.[17]

  • Working Solution: Prepare a dilution of the stock solution. A typical starting point is to transfer 1 mL of the stock solution to a 10 mL volumetric flask and dilute with the same solvent. The goal is to obtain a solution with a maximum absorbance between 0.5 and 1.5.[4]

    • Trustworthiness: This range ensures the measurement falls within the linear dynamic range of most spectrophotometers, where absorbance is directly proportional to concentration (Beer-Lambert Law).

  • Blank Solution: Fill a cuvette with the pure solvent used to dissolve the compound.[18][19]

    • Expertise & Causality: The blank is critical for establishing a baseline (zero absorbance). It allows the instrument to subtract any absorbance from the solvent and the cuvette itself, ensuring that the final spectrum is solely due to the compound of interest.[17]

2. Instrument Setup and Measurement

  • Instrument Stabilization: Power on the UV-Vis spectrophotometer and its lamps (deuterium for UV, tungsten for visible) and allow the instrument to warm up for at least 15-20 minutes.[20]

    • Expertise & Causality: This stabilization period ensures a consistent and low-noise signal from the lamps and detectors.

  • Baseline Correction: Set the desired wavelength range for the scan (e.g., 200 nm to 400 nm). Place the cuvette containing the blank solution into the sample holder and run a baseline correction (also called "zero" or "autozero").[17][20]

  • Sample Scan: Remove the blank cuvette. Rinse a clean sample cuvette with a small amount of the working solution before filling it approximately three-quarters full. Wipe the optical faces of the cuvette with a lint-free tissue (e.g., Kimwipe) to remove fingerprints or smudges.[18] Place it in the sample holder and acquire the absorption spectrum.

    • Trustworthiness: Rinsing the cuvette with the sample solution prevents dilution from any residual solvent. Cleaning the optical faces is crucial as smudges can scatter light and cause erroneous absorbance readings.

3. Data Analysis

  • Identify λmax: Examine the resulting spectrum. The λmax is the wavelength at which the highest peak of absorbance is observed.[4][18][19] Most modern spectrophotometer software will automatically label the peaks and report the λmax values.

  • Reporting: The final reported value must include the λmax in nanometers (nm) and the solvent used for the measurement (e.g., "λmax = 275 nm in Methanol:Acetonitrile (1:1)").

By adhering to this guide, researchers can confidently characterize pyrimidine hydrazide derivatives, generating reliable and comparable data that is essential for advancing drug discovery and development projects.

References

  • Influence Of Substitution Patterns, Solvent Environment, Ph, And Molecular Interactions On The Electronic Spectra Of Pyrimidines - IJCRT.org.
  • DETERMINATION OF WAVELENGTH OF MAXIMUM ABSORBANCE.
  • (PDF) Synthesis and Characterization of Hydrazide and Hydrazones derived from 2-Mercaptopyrimidine - Academia.edu.
  • Substituent effects on the UV absorption energy of 2,5-disubstituted pyrimidines | Request PDF - ResearchGate.
  • Synthesis, Biological Evaluation, DNA Binding, and Molecular Docking of Hybrid 4,6-Dihydrazone Pyrimidine Derivatives as Antitumor Agents - MDPI. Available from: [Link]

  • Experiment No. 2 UV-Vis Analysis | PDF | Absorbance | Scientific Observation - Scribd. Available from: [Link]

  • Effect of substituent on UV–visible absorption and photostability of liquid crystals: DFT study | Request PDF - ResearchGate. Available from: [Link]

  • Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses - JoVE. Available from: [Link]

  • Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation.
  • anthracen-9(10H)-ylidene)-4-(4-hydrophenyl)-6- methyl-2-oxo-1,2,3,4-tetra hydropyrimidine-5-carbohydrazide and other derivatives - University of Pretoria.
  • Synthesis and Characterization of Some New Pyrazole and Pyrimidine Derivatives From Chalcones and Evaluation of Their Biological.
  • Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives.
  • (PDF) Vacuum ultraviolet spectroscopy of pyrimidine derivatives: effect of halogenation.
  • Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC. Available from: [Link]

  • Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives - International Journal of Chemical and Biological Sciences.
  • Experiment 10 Dye Concentration Using a UV-Vis Spectrophotometer - Science Department.
  • Synthesis and Characterization of Hexahydropyrimidines and Their New Derivatives - UKM.
  • (PDF) SOLVENT EFFECTS ON THE ELECTRONIC ABSORPTION SPECTRA OF SOME ANALYTICAL INDICATORS - ResearchGate. Available from: [Link]

  • The ultraviolet absorption spectra of some pyrimidines; chemical structure and the effect of pH on the position of lambda max - PubMed. Available from: [Link]

  • Electronic absorption spectroscopic behavior and acidity constants of some new dinitrophenylhydrazone derivatives - PubMed. Available from: [Link]

  • Study of Solvent Effects on the Electronic Absorption Spectra of synthesized acrylates in different Solvents - of DSpace.
  • Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Available from: [Link]

  • General Tests / Ultraviolet-visible Spectrophotometry.
  • 2.4: Effect of Solvent - Chemistry LibreTexts. Available from: [Link]

  • Spectroscopic Study of Solvent Effects on the Electronic Absorption Spectra of Flavone and 7-Hydroxyflavone in Neat and Binary Solvent Mixtures - MDPI. Available from: [Link]

Sources

A Comparative Guide to the X-ray Crystallography of Pyrimidine Carbohydrazide Complexes

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and material science, the pyrimidine nucleus stands as a cornerstone scaffold, renowned for its prevalence in nucleic acids and a plethora of biologically active compounds. When functionalized with a carbohydrazide moiety, this heterocycle gives rise to a versatile class of ligands capable of coordinating with a wide range of metal ions. The resulting complexes often exhibit enhanced biological activities, including antimicrobial, anticancer, and anticonvulsant properties. Understanding the three-dimensional architecture of these metal complexes at the atomic level is paramount for elucidating structure-activity relationships (SAR) and rationally designing next-generation therapeutics and functional materials.

Single-crystal X-ray diffraction (XRD) is the definitive technique for this purpose, providing unparalleled insight into bond lengths, bond angles, coordination geometries, and the subtle interplay of non-covalent interactions that dictate the supramolecular assembly in the solid state.[1][2] This guide offers a comparative analysis of the X-ray crystallographic data for a selection of pyrimidine carbohydrazide complexes and their derivatives, providing researchers with the foundational knowledge to interpret and leverage this critical structural information.

Comparative Structural Analysis of Pyrimidine Carbohydrazide Derivatives

The structural integrity of a pyrimidine carbohydrazide complex is fundamentally dictated by the coordination environment of the metal center and the conformational flexibility of the ligand. The carbohydrazide group (-NH-NH-C=O) and the pyrimidine ring provide multiple donor sites, leading to a variety of coordination modes. The formation of Schiff bases by condensation with aldehydes or ketones further expands this chemical space, introducing an imine nitrogen atom as an additional coordination site.

The following table summarizes key crystallographic parameters for a selection of pyrimidine-containing hydrazone and carbohydrazide derivatives, illustrating the impact of substituent changes on their molecular geometry. For comparison, the fundamental carbohydrazide structure is also included.

Compound/Feature(E)-N′-(pyridin-2-ylmethylene)pyrazine-2-carbohydrazide[3]2-(N'-benzylidenehydrazino)-4-trifluoromethyl-pyrimidine[1]Thiophene-carbohydrazide-pyridine derivative[2]Carbohydrazide[4]
Crystal System MonoclinicTriclinicMonoclinicMonoclinic
Space Group P21/nP-1P21/cP2(1)/n
Key Bond Lengths (Å)
C=N (imine)Not specified in snippet1.284(3)1.280(5)N/A
N-N (hydrazone)Not specified in snippet1.381(3)Not specified in snippet1.4115 (avg)
C-N (pyrimidine ring)Not specified in snippet1.322 - 1.353Not specified in snippetN/A
C=O (carbonyl)Not specified in snippetNot specified in snippetNot specified in snippet1.250(2)
Key Bond Angles (˚)
C-N-N (hydrazone)Not specified in snippet117.8(2)Not specified in snippet118.8 (avg C-N-N)
N-N=C (imine)Not specified in snippet116.3(2)Not specified in snippetN/A
Dihedral/Torsion Angles (˚)
PlanarityTwo independent molecules in the asymmetric unit, nearly planar.Rings are not coplanar.Dihedral angle between thiophene and pyridine rings is 21.4(2)°.The molecule is non-planar.
Hydrogen Bonding Intermolecular N-H···N and C-H···O interactions forming chains and dimers.Not specified in snippetN-H···N and N-H···O hydrogen bonds mediating chains.Extensive N-H···O hydrogen bonding network.

Expert Insights: The data reveals that the core bond lengths within the pyrimidine ring are largely consistent with aromatic character and are not significantly influenced by substituents on the hydrazone moiety.[1] The C=N imine bond length is consistently around 1.28 Å, typical for a double bond. A critical observation is the planarity, or lack thereof, between the pyrimidine ring and the rest of the molecule. The dihedral angles are influenced by steric hindrance from substituents and the formation of intramolecular hydrogen bonds, which can favor a more planar conformation. This planarity, in turn, can affect the extent of electronic delocalization across the molecule and influence its interaction with biological targets. The supramolecular architecture is heavily dictated by hydrogen bonding, with the N-H and C=O groups of the carbohydrazide moiety acting as primary donors and acceptors.

Experimental Workflow: From Synthesis to Structure

The successful acquisition of high-quality X-ray diffraction data is contingent upon a meticulously executed experimental workflow, from the synthesis of the ligand to the final refinement of the crystal structure.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_crystallization Single Crystal Growth cluster_diffraction X-ray Diffraction & Data Processing Synthesis_Ligand Step 1: Synthesis of Pyrimidine Carbohydrazide Ligand Synthesis_Complex Step 2: Complexation with Metal Salt Synthesis_Ligand->Synthesis_Complex Characterization Step 3: Spectroscopic & Analytical Characterization (FT-IR, NMR, Elemental Analysis) Synthesis_Complex->Characterization Crystallization Step 4: Crystallization Trials (Slow Evaporation, Vapor Diffusion, etc.) Characterization->Crystallization Crystal_Selection Step 5: Selection of a High-Quality Single Crystal Crystallization->Crystal_Selection Data_Collection Step 6: Data Collection on a Single-Crystal Diffractometer Crystal_Selection->Data_Collection Data_Processing Step 7: Data Reduction & Structure Solution Data_Collection->Data_Processing Structure_Refinement Step 8: Structure Refinement & Validation Data_Processing->Structure_Refinement

Caption: Workflow from ligand synthesis to final crystal structure refinement.

Detailed Protocol: Synthesis and Crystallization of a Representative Pyrimidine Schiff Base Metal Complex

This protocol outlines a general procedure for the synthesis of a pyrimidine carbohydrazide ligand and its subsequent complexation with a metal(II) salt, followed by crystallization.

Part A: Synthesis of Pyrimidine-2-carbohydrazide

  • Esterification: A solution of pyrimidine-2-carboxylic acid (1.0 eq) in methanol is treated with a catalytic amount of concentrated sulfuric acid. The mixture is refluxed for 24-48 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure.

  • Hydrazinolysis: The crude ester is dissolved in ethanol, and hydrazine hydrate (3.0 eq) is added dropwise. The reaction mixture is refluxed for 8-12 hours.

  • Isolation: The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield pyrimidine-2-carbohydrazide.

Part B: Synthesis of Schiff Base Ligand

  • Condensation: Pyrimidine-2-carbohydrazide (1.0 eq) is dissolved in ethanol. To this solution, an equimolar amount of the desired aldehyde or ketone (e.g., salicylaldehyde) is added.

  • Reaction: The mixture is refluxed for 4-6 hours. The formation of the Schiff base is often indicated by a color change and the precipitation of the product.

  • Purification: The precipitate is filtered, washed with ethanol, and can be recrystallized from a suitable solvent like ethanol or a DMF/ethanol mixture to obtain the pure Schiff base ligand.

Part C: Synthesis of the Metal(II) Complex

  • Complexation: The Schiff base ligand (2.0 eq) is dissolved in a suitable solvent (e.g., methanol or ethanol), with gentle heating if necessary. A solution of the metal(II) salt (e.g., copper(II) acetate, nickel(II) chloride) (1.0 eq) in the same solvent is added dropwise to the ligand solution with constant stirring.

  • Isolation: The resulting colored precipitate of the metal complex is typically formed immediately or upon refluxing for 1-2 hours. The solid is collected by filtration, washed with the solvent to remove any unreacted starting materials, and dried.

Part D: Single Crystal Growth

  • Trustworthiness through Purity: It is imperative to start with a highly pure complex. Impurities can inhibit crystal nucleation or be incorporated into the crystal lattice, leading to poor diffraction quality. The purity of the synthesized complex should be verified by elemental analysis and spectroscopic methods.

  • Method 1: Slow Evaporation:

    • Prepare a saturated or near-saturated solution of the metal complex in a suitable solvent or solvent mixture (e.g., DMF, DMSO, methanol/chloroform).

    • Filter the solution through a syringe filter into a clean vial.

    • Cover the vial with a cap containing a few small pinholes to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment at a constant temperature.

    • Crystals may form over a period of several days to weeks.[5]

  • Method 2: Solvent Diffusion (Vapor or Liquid):

    • Dissolve the complex in a "good" solvent in which it is highly soluble (e.g., DMF).

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed container that contains a "poor" solvent (an anti-solvent) in which the complex is insoluble, but which is miscible with the good solvent (e.g., diethyl ether).

    • Slow diffusion of the anti-solvent vapor into the solution of the complex will gradually reduce its solubility, promoting the growth of single crystals.

Fundamental Principles of X-ray Crystallography

The determination of a molecular structure from a single crystal relies on the phenomenon of X-ray diffraction.[1]

XRD_Principles Xray_Source X-ray Source (Monochromatic Beam) Crystal Single Crystal (3D Lattice) Xray_Source->Crystal Diffraction Diffraction (Bragg's Law: nλ = 2d sinθ) Crystal->Diffraction Detector Detector (Records Diffraction Pattern) Diffraction->Detector Electron_Density Electron Density Map (Fourier Transform) Detector->Electron_Density Computational Processing Atomic_Model Atomic Model (Interpretation & Refinement) Electron_Density->Atomic_Model

Caption: The fundamental principles of single-crystal X-ray diffraction.

When a beam of monochromatic X-rays strikes a crystal, the electrons of the atoms scatter the X-rays. Due to the highly ordered arrangement of atoms in the crystal lattice, the scattered waves interfere with each other. Constructive interference occurs only in specific directions, governed by Bragg's Law.[6] This results in a unique diffraction pattern of spots of varying intensities. By rotating the crystal and collecting thousands of these reflections, a complete dataset is obtained. Through a mathematical process known as a Fourier transform, this diffraction pattern is converted into a three-dimensional electron density map of the unit cell. From this map, the positions of individual atoms can be determined, and a molecular model can be built and refined to best fit the experimental data.[4]

Conclusion and Future Directions

The crystallographic analysis of pyrimidine carbohydrazide complexes provides invaluable data for understanding their chemical properties and biological activities. The comparative analysis reveals that while the core geometry of the pyrimidine and carbohydrazide moieties remains relatively consistent, the overall molecular conformation and supramolecular assembly are highly sensitive to substitution patterns and the nature of the coordinated metal ion. This guide provides a foundational framework for researchers entering this field, from the practical aspects of synthesis and crystallization to the interpretation of the resulting structural data.

Future research should focus on building a more extensive library of crystal structures for a homologous series of complexes, varying both the metal ion and the substituents on the pyrimidine and Schiff base components. Such systematic studies will enable the development of more precise structure-activity relationships, paving the way for the rational design of pyrimidine carbohydrazide complexes with tailored therapeutic or material properties.

References

  • Single-crystal X-ray Diffraction. (2007). SERC (Carleton). [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (2025). Creative Biostructure. [Link]

  • Crystal Structure, Aromatic Character and AM1 Calculations of 2-(N- Benzylidenehydrazino)-4-trifluoromethyl-pyrimidine and 2-(N-2-Methylbenzylidenehydrazino)- 5-methyl-4-trifluoromethyl-pyrimidine. (2010). ResearchGate. [Link]

  • Different conformations and packing motifs in the crystal structures of four thiophene–carbohydrazide–pyridine derivatives. (2022). PMC. [Link]

  • X-ray Diffraction: Principles, Techniques, and Applications of XRD Analysis. (2025). GNR. [Link]

  • The preparation, molecular structure, and theoretical study of carbohydrazide (CHZ). (2006). ResearchGate. [Link]

  • The crystal structure of (E)-N′-(pyridin-2-ylmethylene)pyrazine-2-carbohydrazide, C11H9N5O. (2018). ResearchGate. [Link]

  • Synthesis, Characterization and Crystal Structure of a New Schiff Base Ligand from a Bis(Thiazoline) Template and Hydrolytic Cle. (2016). Scirp.org. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.